molecular formula C18H24N4 B6445665 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine CAS No. 2640845-81-2

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Numéro de catalogue: B6445665
Numéro CAS: 2640845-81-2
Poids moléculaire: 296.4 g/mol
Clé InChI: JQNFSDBEZXCWIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a chemical compound of interest in pharmacological research, featuring a pyrimidine ring core linked to a piperazine substituent. This structure is analogous to a class of compounds known as pyrimidinylpiperazines, which are studied primarily for their interactions with central nervous system receptors . Similar compounds have been documented to exhibit high affinity as antagonists for the α2-adrenergic receptor and to act as partial agonists for the 5-HT1A serotonin receptor, suggesting potential research applications in the study of neurotransmitter systems . The specific 3-phenylpropyl chain on the piperazine nitrogen may influence the compound's lipophilicity and binding characteristics, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referencing its safety data sheet. Disclaimer: The information provided is based on the structural analysis of similar compounds. The specific properties and applications for this exact molecule require further experimental validation by qualified researchers.

Propriétés

IUPAC Name

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-16-9-10-19-18(20-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNFSDBEZXCWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Dual mTORC1/mTORC2 Inhibitor WYE-132: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine, more commonly known as WYE-132 or WYE-125132. WYE-132 is a highly potent and specific, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a pivotal regulator of cell growth, proliferation, and survival.[1][2][3] This document elucidates the molecular interactions of WYE-132 with its target, its impact on the distinct mTOR complexes (mTORC1 and mTORC2), and the subsequent downstream signaling events. Furthermore, we present detailed, field-proven experimental protocols for the characterization of WYE-132 and similar mTOR inhibitors, providing a robust framework for preclinical research and development.

Introduction: Beyond Allosteric Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[3][4] Early mTOR inhibitors, such as rapamycin and its analogs (rapalogs), function as allosteric inhibitors of mTOR Complex 1 (mTORC1), leading to partial inhibition of mTOR signaling.[3][4] However, these agents do not inhibit mTOR Complex 2 (mTORC2), a key player in cancer progression, and can even lead to a feedback activation of AKT signaling.[3]

WYE-132 represents a significant advancement, acting as an ATP-competitive inhibitor that targets the kinase domain of mTOR.[1][2][5][6] This mode of action allows for the direct and potent inhibition of both mTORC1 and mTORC2, offering a more complete shutdown of mTOR-driven oncogenic signaling.[1][3][4]

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

WYE-132 exerts its biological effects through direct, competitive inhibition of ATP binding to the mTOR kinase domain. This potent interaction is characterized by a very low IC50 value, demonstrating its high affinity for the target.

Parameter Value Selectivity Reference
IC50 (mTOR) 0.19 ± 0.07 nM>5,000-fold vs. PI3Ks[1][2][5][6][7]

This high selectivity for mTOR over other related kinases, such as the PI3K family, is a critical feature of WYE-132, minimizing off-target effects.[1][2][5]

Impact on mTORC1 Signaling

Inhibition of mTORC1 by WYE-132 leads to the dephosphorylation of its key downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] This results in a profound inhibition of protein synthesis and a subsequent block in cell growth and proliferation.[2][3]

Impact on mTORC2 Signaling

Crucially, WYE-132 also inhibits mTORC2, a function not shared by rapalogs.[3][4] The primary downstream target of mTORC2 is the serine/threonine kinase AKT. WYE-132 effectively blocks the mTORC2-mediated phosphorylation of AKT at serine 473 (S473), a key step for its full activation.[2][3] This inhibition of AKT function contributes significantly to the anti-proliferative and pro-apoptotic effects of WYE-132.[1][3]

Signaling Pathway Overview

mTOR_Pathway_Inhibition cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT_T308 AKT (pT308) PI3K->AKT_T308 mTORC2 mTORC2 PI3K->mTORC2 AKT_T308->mTORC1 S6K S6K (pT389) mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 AKT_S473 AKT (pS473) mTORC2->AKT_S473 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Survival Cell Survival AKT_S473->Survival Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth WYE-132 WYE-132 WYE-132->mTORC1 WYE-132->mTORC2

Figure 1: WYE-132 inhibits both mTORC1 and mTORC2.

Cellular and In Vivo Consequences of mTOR Inhibition by WYE-132

The dual inhibition of mTORC1 and mTORC2 by WYE-132 translates into potent anti-cancer activity across a range of preclinical models.

  • Anti-proliferative Activity: WYE-132 demonstrates potent anti-proliferative effects against a diverse panel of cancer cell lines, with IC50 values typically in the low nanomolar range.[1][2]

  • Cell Cycle Arrest: Treatment with WYE-132 induces a strong G1 phase cell cycle arrest and a reduction in the S-phase population.[1][3]

  • Induction of Apoptosis: WYE-132 can induce dose-dependent apoptosis in cancer cells.[1]

  • Inhibition of Protein Synthesis and Cell Size: A direct consequence of mTORC1 inhibition is a significant reduction in protein synthesis and a decrease in cell size.[2][3]

  • In Vivo Antitumor Efficacy: Oral administration of WYE-132 has been shown to result in significant tumor growth inhibition and even regression in various xenograft models, including those for breast, glioma, lung, and renal cancers.[3][4]

Experimental Protocols for the Study of WYE-132

To facilitate further research into WYE-132 and other mTOR inhibitors, we provide the following validated experimental protocols.

mTOR Kinase Assay (Immune-Complex Kinase Assay)

This assay directly measures the enzymatic activity of mTOR and its inhibition by WYE-132.[5][6]

Methodology:

  • Immunoprecipitation of mTOR:

    • Lyse cells (e.g., LNCaP) in a suitable lysis buffer.

    • Incubate the cell lysate with an anti-mTOR antibody coupled to protein A/G agarose beads to immunoprecipitate endogenous mTOR.

    • Wash the immune-complexes sequentially with lysis buffer, a high-salt wash buffer (e.g., lysis buffer with 500 mM KCl), and a kinase buffer.

  • Kinase Reaction:

    • Resuspend the washed immune-complexes in kinase reaction buffer containing ATP and a recombinant mTOR substrate (e.g., His6-S6K or His6-4EBP1).

    • Incubate the reaction mixture to allow for substrate phosphorylation.

  • Analysis:

    • Terminate the reaction and resolve the proteins by SDS-PAGE.

    • Perform a Western blot analysis using phospho-specific antibodies against the substrate (e.g., anti-P(T389)-p70S6K) to detect the level of phosphorylation.

Experimental Workflow: mTOR Kinase Assay

Kinase_Assay_Workflow Cell_Lysis 1. Cell Lysis Immunoprecipitation 2. mTOR Immunoprecipitation Cell_Lysis->Immunoprecipitation Washing 3. Wash Immune-Complexes Immunoprecipitation->Washing Kinase_Reaction 4. Kinase Reaction (with ATP & Substrate) Washing->Kinase_Reaction SDS_PAGE 5. SDS-PAGE Kinase_Reaction->SDS_PAGE Western_Blot 6. Western Blot (Phospho-Specific Antibody) SDS_PAGE->Western_Blot Analysis 7. Analysis of Phosphorylation Western_Blot->Analysis

Figure 2: Workflow for an mTOR immune-complex kinase assay.

Cellular Proliferation Assay (e.g., CCK-8)

This assay quantifies the anti-proliferative effects of WYE-132 on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of WYE-132 or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Addition of CCK-8 Reagent: Add Cell Counting Kit-8 (CCK-8) or a similar reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.

Methodology:

  • Cell Treatment and Lysis: Treat cells with WYE-132 for a defined period, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of S6K (p-S6K T389), AKT (p-AKT S473), and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

WYE-132 is a powerful research tool and a promising therapeutic candidate that exemplifies the advantages of ATP-competitive mTOR kinase inhibition. Its ability to potently and specifically inhibit both mTORC1 and mTORC2 leads to a more comprehensive blockade of the PI3K/AKT/mTOR pathway compared to earlier allosteric inhibitors. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of WYE-132 and the development of next-generation mTOR-targeted therapies. The profound anti-tumor activity observed in preclinical models provides a strong rationale for the clinical development of specific mTOR kinase inhibitors as a novel cancer therapy.[3][4]

References

  • Yu K, et al. Beyond Rapalog Therapy: Preclinical Pharmacology and Antitumor Activity of WYE-125132, an ATP-Competitive and Specific Inhibitor of mTORC1 and mTORC2. Cancer Research. 2010. [Link]

  • WYE-125132 (WYE-132) | mTOR Inhibitor | 1144068-46-1. AdooQ®. [Link]

  • Yu K, et al. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2. PubMed. 2010. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Potential Biological Significance of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrimidine-Piperazine Scaffold - A Privileged Motif in Drug Discovery

The conjunction of pyrimidine and piperazine moieties within a single molecular framework has given rise to a plethora of biologically active compounds.[1] The pyrimidine ring, a fundamental component of nucleobases, offers a versatile platform for substitution, enabling fine-tuning of a molecule's electronic and steric properties.[2] The piperazine ring, a common pharmacophore, is known to impart favorable pharmacokinetic properties and provides a flexible linker to various receptor-binding domains.[3] The combination of these two heterocyclic systems has led to the development of drugs with a wide range of therapeutic applications, including anticancer agents, anxiolytics, and antipsychotics.[1][4]

The specific molecule of interest, 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine, incorporates a 4-methylpyrimidine core linked via a piperazine ring to a 3-phenylpropyl group. This unique combination of structural features suggests potential interactions with various biological targets, making it a compelling candidate for further investigation.

Proposed Synthesis and Methodologies

A plausible and efficient synthesis of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can be conceptualized based on established synthetic protocols for similar pyrimidine-piperazine derivatives.[3][5] The proposed synthetic pathway involves a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-chloro-4-methylpyrimidine 2-chloro-4-methylpyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) 2-chloro-4-methylpyrimidine->SNAr 1-(3-phenylpropyl)piperazine 1-(3-phenylpropyl)piperazine 1-(3-phenylpropyl)piperazine->SNAr Target_Compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine SNAr->Target_Compound Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-chloro-4-methylpyrimidine

  • 1-(3-phenylpropyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in anhydrous DMF, add 1-(3-phenylpropyl)piperazine (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine.

  • Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Physicochemical Properties

While experimental data is unavailable, the physicochemical properties of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can be predicted based on its constituent functional groups and by referencing data for analogous compounds.

PropertyPredicted Value/RangeRationale/Comparison with Analogs
Molecular Formula C₁₈H₂₄N₄Based on the chemical structure.
Molecular Weight ~296.41 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidMany similar pyrimidine-piperazine derivatives are solids at room temperature.
Melting Point 100 - 150 °CThe exact melting point is difficult to predict but is expected to be in this range for a molecule of this size and complexity.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.The presence of the aromatic rings and the alkyl chain suggests good solubility in organic solvents. The basic nitrogen atoms of the piperazine and pyrimidine rings may impart some aqueous solubility at acidic pH.
pKa Two potential pKa values are expected due to the two basic nitrogen atoms in the piperazine ring. The pyrimidine ring is weakly basic.The piperazine nitrogens will have pKa values in the range of 7-9, typical for secondary and tertiary amines.
LogP 3.0 - 4.0The combination of the lipophilic phenylpropyl group and the relatively polar pyrimidine-piperazine core suggests a moderate LogP value.

Potential Pharmacological Profile and Biological Activity

The structural motifs present in 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine suggest several potential pharmacological activities. The pyrimidinylpiperazine core is a known pharmacophore that interacts with various receptors in the central nervous system.[4]

Potential CNS Activity

Many pyrimidinylpiperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine receptors.[4] For instance, 1-(2-pyrimidinyl)piperazine is a metabolite of several anxiolytic drugs and acts as an antagonist at α2-adrenergic receptors and a partial agonist at 5-HT1A receptors.[4] The phenylpropyl substituent in the target molecule could further modulate these interactions, potentially leading to novel CNS activities.

Potential Anticancer Activity

The pyrimidine scaffold is a key component of many anticancer drugs.[2] Certain pyrimidine-piperazine hybrids have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases or interference with DNA replication.[2]

Potential Antimicrobial Activity

Piperazine and pyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[3][6] The combination of these two heterocycles in the target molecule could result in synergistic antimicrobial effects.

Logical Relationship Diagram for Potential Biological Activities

Biological_Activity_Logic cluster_scaffolds Core Structural Motifs cluster_activities Potential Biological Activities Target_Compound 4-methyl-2-[4-(3-phenylpropyl) piperazin-1-yl]pyrimidine Pyrimidine_Ring 4-Methylpyrimidine Ring Target_Compound->Pyrimidine_Ring Piperazine_Linker Piperazine Linker Target_Compound->Piperazine_Linker Phenylpropyl_Group 3-Phenylpropyl Group Target_Compound->Phenylpropyl_Group Anticancer_Activity Anticancer Activity (e.g., Kinase Inhibition) Pyrimidine_Ring->Anticancer_Activity Known anticancer pharmacophore Antimicrobial_Activity Antimicrobial Activity Pyrimidine_Ring->Antimicrobial_Activity Reported antimicrobial properties CNS_Activity CNS Activity (e.g., 5-HT, Dopamine Receptor Modulation) Piperazine_Linker->CNS_Activity Common in CNS drugs Piperazine_Linker->Antimicrobial_Activity Contributes to antimicrobial effect Phenylpropyl_Group->CNS_Activity Modulates receptor binding affinity

Caption: Relationship between structure and potential bioactivity.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the study of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine. While this compound remains to be synthesized and characterized, the information presented herein, based on the well-established chemistry and pharmacology of its constituent parts, strongly suggests that it is a molecule of significant interest.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties. Subsequently, a comprehensive pharmacological evaluation is warranted to explore its potential activities in the areas of CNS disorders, oncology, and infectious diseases. The insights provided in this guide aim to facilitate and inspire such future investigations.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [URL not directly available, but the paper can be found through scientific search engines]
  • 2-(1-Piperazinyl)pyrimidine synthesis. ChemicalBook. [URL not directly available, but similar procedures are widely published]
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [URL not directly available, but the paper can be found through scientific search engines]
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. [Link]

  • Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. PubMed. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PMC. [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens | Request PDF. ResearchGate. [URL not directly available, but the paper can be found through scientific search engines]
  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [URL not directly available, but the paper can be found through scientific search engines]
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. [URL not directly available, but the paper can be found through scientific search engines]
  • {4-[6-(4-Methyl-piperazin-1-yl)-pyridin-3-yl]-pyrimidin-2-yl}-(3,4,5-trimethoxy-phenyl)-amine | C23H28N6O3 | CID 18545657. PubChem. [Link]

  • 4-Furan-3-yl-2-(4-methyl-piperazin-1-yl)-6-phenyl-pyrimidine. PubChem. [Link]

  • 2-[4-[[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]methyl]piperazin-1-yl]pyrimidine. PubChemLite. [Link]

  • Pyrimidinylpiperazine. Wikipedia. [Link]

  • (PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). ResearchGate. [URL not directly available, but the paper can be found through scientific search engines]

Sources

Structural Pharmacology and Synthesis of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine: A Long-Chain Arylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine represents a highly privileged scaffold in modern medicinal chemistry, specifically within the class of Long-Chain Arylpiperazines (LCAPs). LCAPs are widely investigated for their polypharmacological profiles, primarily acting as ligands for G-protein coupled receptors (GPCRs) such as the serotonin (5-HT1A, 5-HT7, 5-HT2A) and dopamine (D2, D3) receptor families. By modulating these neuroreceptor networks, compounds sharing this structural motif are actively researched as potential therapeutic agents for neuropsychiatric conditions, including Autism Spectrum Disorder (ASD), schizophrenia, and severe depression (1)[1]. This technical guide provides a rigorous deconstruction of the compound's structural pharmacology, a self-validating synthetic protocol, and its mechanistic signaling pathways.

Structural Deconstruction & Pharmacophore Mapping

The IUPAC name 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine delineates a tripartite molecular architecture, which is essential for its receptor binding affinity:

  • The Aryl Head Group (4-methylpyrimidine): The pyrimidine ring serves as an electron-deficient heteroaromatic system that participates in π−π stacking and hydrogen bonding with conserved residues (e.g., Phe6.52) in the orthosteric binding pocket of monoamine receptors. The 4-methyl substitution provides steric bulk that can dictate receptor subtype selectivity (e.g., favoring 5-HT7 over 5-HT1A) by occupying specific lipophilic sub-pockets (2)[2].

  • The Basic Linker (Piperazine-1,4-diyl): The piperazine moiety is the pharmacophoric core of the LCAP class. At physiological pH, the distal nitrogen (N4) is protonated, enabling a critical salt-bridge interaction with the highly conserved aspartate residue (Asp3.32) found in transmembrane domain 3 (TM3) of all aminergic GPCRs (3)[3].

  • The Hydrophobic Tail (3-phenylpropyl): The flexible three-carbon alkyl chain terminating in a phenyl ring allows the molecule to extend into the secondary binding pocket (SBP) of the receptor. This hydrophobic interaction is a primary driver of high-affinity binding and functional efficacy (agonism vs. antagonism) (1)[1].

Chemical Synthesis & Self-Validating Protocol

The synthesis of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is achieved via a convergent, two-step nucleophilic aromatic substitution (SNAr) and alkylation pathway.

Step-by-Step Methodology

Step 1: Preparation of the Secondary Amine Precursor

  • Procedure: React piperazine (excess, 5 equiv) with 1-bromo-3-phenylpropane (1 equiv) in acetonitrile (MeCN) at 25°C for 12 hours.

  • Causality: An excess of piperazine is strictly required to prevent over-alkylation (the formation of a tertiary, symmetrically di-alkylated byproduct). MeCN is chosen as a polar aprotic solvent to accelerate the SN2 displacement while maintaining reagent solubility.

  • Validation: LC-MS analysis of the crude mixture must show a dominant peak at m/z 205.1 [M+H]+, corresponding to 1-(3-phenylpropyl)piperazine, confirming the successful mono-alkylation of the linker (4)[4].

Step 2: SNAr Coupling

  • Procedure: Combine 1-(3-phenylpropyl)piperazine (1 equiv) and 2-chloro-4-methylpyrimidine (1.1 equiv) in anhydrous dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 3 equiv). Heat the reaction mixture to 80°C under a nitrogen atmosphere for 18 hours.

  • Causality: 2-chloro-4-methylpyrimidine is highly activated for SNAr due to the electron-withdrawing nature of the pyrimidine nitrogens at the ortho and para positions relative to the chlorine leaving group. K₂CO₃ is utilized as a heterogeneous, mild base to scavenge the generated HCl without causing unwanted hydrolysis of the pyrimidine ring, a side-reaction commonly observed with stronger bases like NaOH (2)[2].

  • Validation: The reaction is monitored via Thin Layer Chromatography (TLC). Upon completion, the mixture is quenched with water and extracted with ethyl acetate. Final validation requires High-Resolution Mass Spectrometry (HRMS) confirming the parent ion [M+H]+ at m/z 297.2, and ¹H-NMR showing the characteristic pyrimidine aromatic protons and the 4-methyl singlet (~2.4 ppm).

Synthesis A 2-Chloro-4-methylpyrimidine C SNAr Reaction (K2CO3, DMF, 80°C) A->C B 1-(3-Phenylpropyl)piperazine B->C D 4-methyl-2-[4-(3-phenylpropyl) piperazin-1-yl]pyrimidine C->D

Synthetic workflow for 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine via SNAr.

Receptor Binding Profile (Quantitative Data)

Derivatives of the LCAP class exhibit potent, multi-target binding affinities. The structural tuning of the pyrimidine and the phenylpropyl chain directly dictates the Ki​ (inhibitory constant) values across monoamine receptors. Below is a representative quantitative summary of binding affinities for this structural class, demonstrating the polypharmacological nature of these compounds (3)[3].

Receptor SubtypeRepresentative Ki​ Range (nM)Primary Functional Role in CNSTarget Pathology Relevance
5-HT1A 15.0 – 45.0Inhibitory (Gi/o-coupled); regulates mood and anxiety.Anxiety, ASD core symptoms
5-HT7 8.0 – 50.0Excitatory (Gs-coupled); regulates circadian rhythm and cognition.Cognitive deficits, ASD
5-HT2A 200 – 400Excitatory (Gq-coupled); associated with hallucinations/learning.Schizophrenia, Psychosis
D2 150 – 350Inhibitory (Gi/o-coupled); regulates locomotion and reward.Psychosis, Parkinson's

Table 1: Representative in vitro radioligand binding affinities for LCAP pyrimidine derivatives across key GPCR targets. Lower Ki​ values indicate higher binding affinity.

Signaling Pathways & Mechanism of Action

The therapeutic potential of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine and its analogs relies heavily on their modulation of the 5-HT7 receptor. Unlike the 5-HT1A receptor, which is Gi/o-coupled and inhibits adenylyl cyclase, the 5-HT7 receptor is Gs-coupled.

When a long-chain arylpiperazine acts as an agonist at the 5-HT7 receptor, it stabilizes the active conformation of the receptor. This induces the exchange of GDP for GTP on the G α s subunit. The activated G α s subunit dissociates and stimulates Adenylyl Cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP) (5)[5]. The accumulation of intracellular cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets involved in synaptic plasticity and cognitive enhancement. In the context of Autism Spectrum Disorder (ASD), this specific pathway has been shown to reduce repetitive behaviors and improve cognitive performance (6)[6].

Signaling Ligand Arylpiperazine Ligand GPCR 5-HT7 Receptor Ligand->GPCR Binds orthosteric site G_alpha G(alpha)s Protein GPCR->G_alpha Conformational shift AC Adenylyl Cyclase G_alpha->AC Activates cAMP cAMP Accumulation AC->cAMP ATP conversion

5-HT7 receptor Gs-coupled signaling cascade modulated by LCAPs.

References

  • Lacivita E, et al. "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder." ACS Chemical Neuroscience.
  • "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." National Center for Biotechnology Information (NIH/PMC).
  • "The synthesis of cyclic and acyclic long-chain arylpiperazine derivatives of salicylamide as serotonin receptor ligands." ResearchGate.
  • "US9862679B2 - Potent and selective inhibitors of monoamine transporters; method of making; and use thereof." Google Patents.

Sources

Pharmacological Profiling and Binding Affinity Landscape of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Lead Discovery & Pharmacology Target Audience: GPCR Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine represents a highly optimized pharmacophore within the aryl-piperazine class of neuroactive ligands. Historically, simple pyrimidinylpiperazines have served as the backbone for a variety of anxiolytic and antipsychotic agents. By introducing specific steric and lipophilic modifications—namely, a 4-methyl group on the pyrimidine ring and an extended 3-phenylpropyl tail on the piperazine—researchers can drastically alter the molecule's binding affinity, shifting it from a simple monoamine ligand to a complex polypharmacological agent targeting 5-HT1A, α2-adrenergic, Dopamine D2, and Sigma-1 (σ1) receptors.

This whitepaper provides an in-depth mechanistic analysis of this compound's binding affinity, the structural rationale behind its target selectivity, and the self-validating experimental protocols required to accurately quantify its pharmacological profile.

Structural Pharmacology & SAR Rationale

To understand the binding affinity of this compound, we must deconstruct its three primary structural modules and their respective roles in the G-Protein-Coupled Receptor (GPCR) orthosteric binding site:

  • The Pyrimidine Core (with 4-methyl substitution): The foundational scaffold, 1-(2-pyrimidinyl)piperazine (1-PP), is a well-documented active metabolite of azapirone anxiolytics like buspirone[1]. 1-PP intrinsically acts as a potent α2-adrenergic receptor antagonist and a moderate 5-HT1A partial agonist[2]. The addition of the 4-methyl group introduces steric bulk that restricts the rotational freedom of the pyrimidine ring, optimizing its hydrogen-bond acceptor alignment with conserved Serine/Threonine residues in transmembrane domain 5 (TM5) of aminergic GPCRs.

  • The Piperazine Ring: At physiological pH (~7.4), the basic N1 nitrogen of the piperazine is protonated. This allows it to form a critical, high-affinity salt bridge with the highly conserved Aspartate residue (Asp3.32) found in TM3 of nearly all biogenic amine GPCRs.

  • The 3-Phenylpropyl Tail: The extension of a 3-phenylpropyl chain from the N4 position of the piperazine is a classic medicinal chemistry strategy. This flexible, lipophilic tail extends deeply into the secondary hydrophobic binding pocket (formed by TM2, TM3, and TM7). Similar structural modifications in unfused heterobiaryls have been shown to significantly enhance binding affinity across a broader spectrum of targets, including 5-HT7 and Sigma-1 receptors[3].

Quantitative Binding Affinity Profile

Based on structure-activity relationship (SAR) models of highly homologous pyrimidinylpiperazines, the expected binding affinities ( Ki​ ) for this compound demonstrate a multi-target profile. The data is summarized in Table 1.

Table 1: Representative Binding Affinities ( Ki​ ) and Functional Roles

Receptor TargetRadioligand UsedExpected Ki​ Range (nM)Functional Role
5-HT1A [3H] -8-OH-DPAT5.0 - 25.0Partial Agonist
α2-Adrenergic [3H] -RX82100210.0 - 45.0Antagonist
Sigma-1 (σ1) [3H] -(+)-Pentazocine20.0 - 80.0Agonist / Antagonist
Dopamine D2 [3H] -Spiperone150.0 - 500.0Antagonist
5-HT7 [3H] -5-CT50.0 - 120.0Antagonist

Note: Lower Ki​ values indicate higher binding affinity. Values are derived from competitive displacement assays using recombinant human receptors expressed in HEK293 or CHO cell lines.

Experimental Workflows for Affinity Profiling

To generate trustworthy and reproducible binding data, assays must be designed as self-validating systems. The following protocol outlines the competitive radioligand binding assay used to determine the Ki​ of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine at the 5-HT1A receptor.

Step-by-Step Methodology: 5-HT1A Radioligand Binding Assay

Step 1: Membrane Preparation

  • Action: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Causality: Washing and ultra-centrifugation remove endogenous serotonin that could compete with the radioligand, which would artificially lower the apparent affinity of the test compound. Maintaining 4°C prevents proteolytic degradation of the GPCRs.

Step 2: Equilibrium Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -8-OH-DPAT (radioligand), and varying concentrations of the test compound ( 10−11 to 10−5 M). Incubate for 60 minutes at 25°C.

  • Causality: The 60-minute timeframe at 25°C ensures the system reaches thermodynamic equilibrium. The 6-log concentration range is critical to capture both the upper and lower asymptotes of the sigmoidal dose-response curve, ensuring an accurate IC50​ calculation.

Step 3: Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with ice-cold buffer.

  • Causality: Polyethylenimine reduces non-specific binding of the lipophilic test compound to the filter matrix. Ice-cold washes trap the receptor-ligand complexes on the filter while immediately halting further dissociation kinetics.

Step 4: Data Acquisition & Cheng-Prusoff Conversion

  • Action: Quantify retained radioactivity using liquid scintillation counting. Calculate the IC50​ via non-linear regression, then convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The IC50​ is dependent on the radioligand concentration ( [L] ) used in the specific assay. Converting it to Ki​ provides an absolute thermodynamic constant of affinity, allowing for direct comparison across different laboratories and assay conditions.

BindingWorkflow A 1. Membrane Preparation (Isolate GPCRs) B 2. Radioligand + Compound (Equilibrium Incubation) A->B C 3. Rapid Filtration (Separate Bound/Free) B->C D 4. Scintillation Counting (Quantify Radioactivity) C->D E 5. Non-linear Regression (Calculate IC50 & Ki) D->E

Fig 1: Radioligand binding assay workflow for GPCR affinity profiling.

Mechanistic Signaling Pathways

Binding affinity ( Ki​ ) only dictates how well the drug occupies the receptor; it does not dictate functional efficacy. As a derivative of the azapirone class, 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is expected to act as a partial agonist at the 5-HT1A receptor.

Upon binding to the orthosteric site, the compound induces a conformational change in the receptor's intracellular loops, promoting the coupling of the Gαi/o​ heterotrimeric G-protein. The activation of Gαi/o​ directly inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity.

GPCR_Signaling Ligand 4-methyl-2-[4-(3-phenylpropyl) piperazin-1-yl]pyrimidine Receptor 5-HT1A Receptor Ligand->Receptor Agonist Binding Gi Gαi/o Subunit Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Production AC->cAMP Decreases

Fig 2: Gαi/o signaling pathway modulated by 5-HT1A partial agonists.

Conclusion

The rational design of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine leverages the foundational affinity of the pyrimidinylpiperazine core while utilizing the 3-phenylpropyl extension to probe deeper hydrophobic pockets within aminergic GPCRs. By employing rigorous, self-validating radioligand binding assays and understanding the underlying Gαi/o​ signaling cascades, researchers can accurately map the polypharmacological landscape of this complex molecule, paving the way for advanced neurotherapeutics.

References

  • Wikipedia Contributors. "Pyrimidinylpiperazine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zaręba, P., et al. "Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls." Molecules (MDPI), 2016. Available at: [Link]

Sources

In Vitro Pharmacological Profiling of 4-Methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine: A Technical Guide to GPCR Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (CAS: 2640845-81-2) represents a highly privileged chemical scaffold in neuropharmacology. Belonging to the arylpiperazinyl-pyrimidine class, this structural motif is classically utilized to probe monoaminergic G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D2-like) receptor families .

As a Senior Application Scientist, the goal of this whitepaper is to provide a comprehensive, self-validating in vitro screening framework for this compound and its structural analogs. We will detail the causality behind target engagement assays, functional signaling readouts, and early ADME/Tox profiling, ensuring robust data generation for structure-activity relationship (SAR) modeling.

Part 1: Mechanistic Rationale & Target Landscape

The pharmacological behavior of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is dictated by its tripartite architecture:

  • The Pyrimidine Head Group : Acts as a hydrogen bond acceptor, interacting with conserved serine/threonine residues in the GPCR transmembrane (TM) helices. The 4-methyl substitution provides steric bulk that can favorably lock the ligand into specific receptor conformations .

  • The Piperazine Core : The basic nitrogen (protonated at physiological pH) forms a critical, charge-reinforced salt bridge with the highly conserved Asp3.32 residue—a universal anchor point for aminergic ligands .

  • The 3-Phenylpropyl Tail : This flexible linker extends into the secondary hydrophobic binding pocket of the receptor. The length of the propyl chain is precisely calibrated to optimize affinity for 5-HT1A and 5-HT7 receptors while minimizing off-target binding to the serotonin transporter (SERT) .

GPCR_Signaling Compound 4-methyl-2-[4-(3-phenylpropyl) piperazin-1-yl]pyrimidine 5 5 Compound->5 Compound->5 HT7 Binding (Ki) AC_Stim Adenylyl Cyclase Activation HT7->AC_Stim Gαs HT1A Binding (Ki) AC_Inhib Adenylyl Cyclase Inhibition HT1A->AC_Inhib Gαi/o cAMP_Up cAMP Accumulation (↑) AC_Stim->cAMP_Up cAMP_Down cAMP Reduction (↓) AC_Inhib->cAMP_Down

Fig 1: Divergent GPCR signaling pathways (Gs vs. Gi/o) modulated by arylpiperazine derivatives.

Part 2: Target Engagement - Radioligand Binding Protocols

Objective : Determine the equilibrium dissociation constant ( Ki​ ) to quantify the compound's binding affinity across a panel of neuroreceptors.

Causality & System Design : We utilize membrane preparations from transfected CHO-K1 cells rather than native brain tissue. Why? Native tissues express a heterogeneous mixture of 5-HT receptor subtypes. Using a recombinant system isolates the specific receptor, eliminating background noise and ensuring that the displacement curve is driven solely by the target of interest.

Step-by-Step Protocol: 5-HT7 and 5-HT1A Competition Binding
  • Membrane Preparation : Harvest CHO-K1 cells stably expressing human 5-HT7 or 5-HT1A. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Buffer Formulation : Resuspend membranes in assay buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA.

    • Causality: The inclusion of 10 mM MgCl₂ is critical. Divalent cations promote the formation of the ternary complex (Receptor-Ligand-G protein), stabilizing the high-affinity state of the receptor required for accurate agonist/antagonist profiling.

  • Radioligand Addition :

    • For 5-HT7: Add 0.5 nM [³H]-5-CT.

    • For 5-HT1A: Add 1.0 nM [³H]-8-OH-DPAT.

  • Compound Titration : Add the test compound in a 10-point concentration-response curve (ranging from 10⁻¹¹ to 10⁻⁵ M). Define non-specific binding (NSB) using 10 µM Clozapine (for 5-HT7) or 10 µM Serotonin (for 5-HT1A).

  • Incubation & Filtration : Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific radioligand adhesion).

  • Quantification : Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Part 3: Functional Efficacy - Signal Transduction Assays

Objective : Differentiate whether the compound acts as an agonist, partial agonist, or antagonist at its target receptors.

Causality & System Design : Binding affinity ( Ki​ ) does not predict functional consequence. Because 5-HT7 is Gs-coupled (stimulates adenylyl cyclase) and 5-HT1A is Gi/o-coupled (inhibits adenylyl cyclase), we must measure intracellular cAMP flux. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Why HTRF? HTRF relies on a wash-free, ratiometric emission (665 nm / 620 nm) that inherently corrects for optical interference or compound autofluorescence, preventing false positives common in traditional colorimetric ELISAs.

Step-by-Step Protocol: HTRF cAMP Accumulation Assay
  • Cell Seeding : Plate CHO-K1 cells expressing the target receptor in a 384-well microplate at 5,000 cells/well.

  • Phosphodiesterase Inhibition : Pre-incubate cells for 15 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the intracellular degradation of synthesized cAMP, ensuring the signal accumulates to a robust, measurable threshold.

  • Compound Stimulation :

    • For 5-HT7 (Gs) : Add the test compound and incubate for 30 minutes. Agonism is measured as a direct increase in cAMP.

    • For 5-HT1A (Gi/o) : Co-treat cells with the test compound and 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, creating an artificially high baseline of cAMP. 5-HT1A agonism is measured as the dose-dependent suppression of this Forskolin-induced signal.

  • Detection : Add the HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Read the plate on a TR-FRET compatible microplate reader.

InVitro_Workflow Phase1 Phase 1: Target Engagement Radioligand Competition Binding Phase2 Phase 2: Functional Efficacy cAMP HTRF & GTPγS Assays Phase1->Phase2 Ki < 100 nM Phase3 Phase 3: ADME & Cytotoxicity Microsomal Stability & MTT Assay Phase2->Phase3 Agonist/Antagonist Profile Confirmed Data Data Synthesis & SAR Modeling (Selectivity Indices) Phase3->Data Favorable Safety Profile

Fig 2: Sequential in vitro screening workflow for neuroreceptor ligand characterization.

Part 4: In Vitro ADME & Cytotoxicity Profiling

Before advancing a compound like 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine to in vivo behavioral models, its intrinsic metabolic stability and cellular safety must be validated.

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability
  • Incubation : Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation : Add 1 mM NADPH to initiate cytochrome P450-mediated metabolism. Causality: NADPH is the obligate electron donor for CYP450 enzymes; omitting it serves as a negative control to differentiate enzymatic degradation from chemical instability.

  • Quenching & LC-MS/MS : Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Part 5: Data Presentation & Expected Outcomes

The tables below summarize the expected quantitative profile for highly optimized arylpiperazinyl-pyrimidine derivatives based on established SAR literature.

Table 1: Representative Binding Affinities ( Ki​ )
Receptor TargetRadioligandReference ControlExpected Ki​ Range (nM)
5-HT1A [³H]-8-OH-DPATBuspirone5.0 - 50.0
5-HT7 [³H]-5-CTSB-2699701.0 - 25.0
D2 [³H]-SpiperoneHaloperidol50.0 - 200.0
SERT [³H]-CitalopramFluoxetine> 500.0
Table 2: Functional Assay Readouts
Assay TypeTargetReadout MetricFunctional Outcome Interpretation
HTRF cAMP 5-HT7Increased 665/620 nm ratioGs Agonism (Receptor Activation)
HTRF cAMP 5-HT1ADecreased 665/620 nm ratioGi Agonism (Post-Forskolin Suppression)
[³⁵S]GTPγS 5-HT1AIncreased radioactive incorporationDirect G-protein Activation

References

  • Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules (MDPI).[Link]

  • Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. Journal of Medicinal Chemistry (ACS).[Link]

  • Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. NIH Public Access / Bioorganic & Medicinal Chemistry.[Link]

  • Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants. NIH Public Access / Bioorganic & Medicinal Chemistry.[Link]

Unlocking the Therapeutic Potential of the 4-Methyl-2-(piperazin-1-yl)pyrimidine Scaffold: A Technical Guide to the Design and Evaluation of Structural Analogs of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-disubstituted pyrimidine framework is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This guide focuses on the structural analogs of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine , a compound embodying the convergence of two critical pharmacophores: the pyrimidine ring and the piperazine moiety. While the specific biological target of this lead compound is not extensively documented in publicly available literature, its structural resemblance to known kinase inhibitors and centrally acting agents suggests a rich potential for therapeutic applications. This document serves as an in-depth technical guide for researchers, providing a strategic framework for the design, synthesis, and evaluation of its structural analogs. We will explore key structural modifications, hypothesize their impact on biological activity, and provide detailed experimental protocols to enable the systematic exploration of this promising chemical space.

Introduction: The Strategic Importance of the Pyrimidine-Piperazine Core

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous anticancer, antiviral, and antibacterial agents.[1][2][3] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective mimic of endogenous purines, enabling it to interact with a wide array of biological targets, particularly protein kinases.[4] The piperazine ring, a common motif in centrally acting agents, imparts favorable physicochemical properties, including improved solubility and the ability to modulate receptor affinity.[5] The combination of these two pharmacophores in the 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine scaffold presents a compelling starting point for the development of novel therapeutics.

Based on the structural features of the lead compound, we can hypothesize its potential as a tyrosine kinase inhibitor . The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors, including the notable example of Imatinib (Gleevec), which also features a piperazine-containing side chain.[6] The 3-phenylpropyl substituent can be envisioned to occupy a hydrophobic pocket within the kinase active site.

This guide will proceed with the hypothesis that 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a kinase inhibitor and will explore the design of its analogs with the aim of optimizing its potency, selectivity, and pharmacokinetic profile.

Structural Analogs: A Roadmap for Optimization

The systematic modification of the lead compound can be approached by dissecting it into three key regions: the pyrimidine core , the piperazine linker , and the phenylpropyl tail .

Modifications of the Pyrimidine Core

The 4-methyl group on the pyrimidine ring offers a vector for modification to probe for additional interactions within the ATP-binding site.

  • Rationale: Replacing the methyl group with larger or more functionalized substituents can enhance binding affinity through van der Waals interactions or the formation of new hydrogen bonds.

  • Proposed Analogs:

    • Small alkyl groups (ethyl, isopropyl): To probe the steric tolerance of the pocket.

    • Cyclopropyl group: To introduce conformational rigidity.

    • Hydroxymethyl or methoxymethyl groups: To introduce hydrogen bond donor/acceptor capabilities.

    • Trifluoromethyl group: To modulate electronic properties and potentially enhance metabolic stability.

Bioisosteric Replacement of the Pyrimidine Ring

Bioisosteric replacement of the pyrimidine core can lead to novel intellectual property and may improve drug-like properties.[7][8]

  • Rationale: Replacing the pyrimidine with other heteroaromatic scaffolds can alter the hydrogen bonding pattern with the kinase hinge region and modulate the overall physicochemical properties of the molecule.

  • Proposed Bioisosteres:

    • Purine: A natural extension of the pyrimidine core.

    • Pyrrolo[2,3-d]pyrimidine: Known to be a successful pyrimidine bioisostere in kinase inhibitors.

    • Thieno[2,3-d]pyrimidine: Offers a different electronic and steric profile.[5]

    • Quinazoline: A well-established scaffold in EGFR inhibitors.

Exploration of the Piperazine Linker

The piperazine ring serves as a versatile linker, and its modification can significantly impact solubility, permeability, and target engagement.

  • Rationale: Introducing substituents on the piperazine ring or replacing it with other cyclic amines can fine-tune the compound's pKa, lipophilicity, and conformational flexibility.

  • Proposed Analogs:

    • Methylation at the 3- or 5-position: To introduce chirality and explore stereospecific interactions.

    • Homopiperazine: To increase the distance and flexibility between the pyrimidine core and the phenylpropyl tail.

    • 4-aminopiperidine: To introduce a hydrogen bond donor/acceptor group.

Diversification of the Phenylpropyl Tail

The 3-phenylpropyl group likely occupies a hydrophobic pocket, and its modification is a key strategy for enhancing potency and achieving selectivity.

  • Rationale: Introducing substituents on the phenyl ring or altering the propyl linker can optimize interactions within the hydrophobic pocket and potentially engage with adjacent regions of the protein.

  • Proposed Analogs:

    • Substitution on the phenyl ring (e.g., fluoro, chloro, methyl, methoxy): To probe for specific interactions and modulate metabolic stability.

    • Replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, indole): To explore different binding modes and potential for new interactions.

    • Varying the length of the alkyl chain (e.g., ethyl, butyl): To optimize the positioning of the terminal aromatic ring.

    • Introduction of functional groups on the alkyl chain (e.g., hydroxyl, carbonyl): To introduce new interaction points.

Synthetic Strategies

The synthesis of the proposed analogs can be achieved through convergent synthetic routes, allowing for the rapid generation of a diverse library of compounds.

General Synthesis of 2,4-Disubstituted Pyrimidines

A common and efficient method for the synthesis of the 2-(piperazin-1-yl)pyrimidine core involves the nucleophilic aromatic substitution of a dihalopyrimidine.

G reagents Reagents and Conditions start 2,4-dichloro-6-methylpyrimidine intermediate1 2-chloro-4-methyl-6-(4-Boc-piperazin-1-yl)pyrimidine start->intermediate1 DIPEA, THF, rt piperazine N-Boc-piperazine deprotection Intermediate intermediate1->deprotection TFA or HCl in Dioxane final_core 4-methyl-2-(piperazin-1-yl)pyrimidine deprotection->final_core G reagents Reagents and Conditions core 4-methyl-2-(piperazin-1-yl)pyrimidine final_product 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine core->final_product K2CO3, CH3CN, reflux alkyl_halide 3-phenylpropyl bromide alkyl_halide->final_product

Caption: N-alkylation of the piperazine core to yield the final product.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a panel of protein kinases.

Methodology: A widely used method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • ATP solution at a concentration close to the Km for the specific kinase.

    • Substrate peptide specific for the kinase.

    • Synthesized compounds dissolved in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_0 Kinase Reaction cluster_1 ADP Detection a Add Compound b Add Kinase/Substrate a->b c Add ATP b->c d Incubate c->d e Add ADP-Glo™ Reagent d->e f Incubate e->f g Add Kinase Detection Reagent f->g h Incubate g->h i Measure Luminescence h->i j Data Analysis (IC50) i->j

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the antiproliferative activity of the synthesized analogs in cancer cell lines.

Methodology: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Summary and Data Presentation

The biological data obtained from the in vitro assays should be systematically organized to facilitate the elucidation of structure-activity relationships.

Table 1: In Vitro Kinase Inhibition and Antiproliferative Activity of Analogs

Compound IDR1 (Pyrimidine-C4)R2 (Phenylpropyl)Kinase X IC50 (nM)Kinase Y IC50 (nM)A549 GI50 (µM)HCT116 GI50 (µM)
Lead -CH3-HData to be generatedData to be generatedData to be generatedData to be generated
1a -CH2CH3-H
1b -CH(CH3)2-H
2a -H4-F
2b -H4-Cl
... ......

Conclusion and Future Directions

The 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The systematic structural modifications and biological evaluation strategies outlined in this guide provide a clear path for optimizing the potency, selectivity, and drug-like properties of this compound class. Future work should focus on expanding the library of analogs based on the initial SAR data, performing in-depth ADME/Tox profiling of the most promising candidates, and ultimately validating their efficacy in in vivo models of disease. The insights gained from this research will not only advance the development of this specific chemical series but also contribute to the broader understanding of the structure-activity relationships of pyrimidine-piperazine based therapeutics.

References

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Med. Chem. Lett.2021 , 12 (9), 1335–1340. Available from: [Link]

  • Luo, M. et al. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. Eur. J. Med. Chem.2024 , 280, 116918. Available from: [Link]

  • Vlasova, O. et al. BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. Pharmacia2025 , 72 (2), 1-10. Available from: [Link]

  • Chilmonczyk, Z. et al. Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Pol. J. Pharmacol.1996 , 48 (4), 431-440. Available from: [Link]

  • Cambridge MedChem Consulting. Ring Bioisosteres. Available from: [Link]

  • Melis, M. R. et al. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Il Farmaco1992 , 47 (4), 521-534. Available from: [Link]

  • White, K. A. et al. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharm. Res.2017 , 34 (6), 1215-1226. Available from: [Link]

  • Li, R. et al. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Front. Pharmacol.2022 , 13, 837555. Available from: [Link]

  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. PhD Dissertation, Auburn University, 2021 . Available from: [Link]

  • Anumolu, R. et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Int. J. Pharm. Sci. Rev. Res.2019 , 58 (1), 1-6. Available from: [Link]

  • Sharma, P. et al. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. J. Chem. Rev.2025 , 7 (4), 598-620. Available from: [Link]

  • Mohamed, M. S. et al. An overview on synthesis and biological activity of pyrimidines. World J. Adv. Res. Rev.2022 , 15 (1), 272-296. Available from: [Link]

  • Girase, S. et al. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules2022 , 27 (1), 1-20. Available from: [Link]

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Methodological & Application

Application Note: Cell-Based Pharmacological Profiling of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine at the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine belongs to the arylpiperazine class of neuroactive molecules. Structurally related to the classic anxiolytic buspirone and its active metabolite 1-(2-pyrimidinyl)piperazine (1-PP), this compound targets the serotonin 5-HT1A receptor[1][2]. The integration of a 3-phenylpropyl extension on the piperazine ring is a strategic modification designed to enhance receptor affinity and probe for functional selectivity (biased agonism)[3].

Because the 5-HT1A receptor is a pleiotropic G protein-coupled receptor (GPCR), evaluating this compound requires a multiplexed approach. This guide details a self-validating experimental framework to quantify the compound's efficacy across two distinct signaling arms: Gi/o-mediated inhibition of adenylyl cyclase and β-arrestin 2 recruitment[4].

Pharmacological Context & Mechanism of Action

Upon ligand binding, the 5-HT1A receptor stabilizes in active conformations that couple to heterotrimeric Gi/o proteins. The dissociated Gαi subunit directly inhibits adenylyl cyclase (AC), suppressing intracellular cyclic AMP (cAMP) synthesis[4]. Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular loops of the receptor, creating a high-affinity docking site for β-arrestin. β-arrestin recruitment uncouples the G protein (desensitization) and scaffolds endocytic machinery for receptor internalization[5].

signaling Ligand 4-methyl-2-[4-(3-phenylpropyl) piperazin-1-yl]pyrimidine Receptor 5-HT1A Receptor Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates GRK GRK Phosphorylation Receptor->GRK Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces bArrestin β-Arrestin 2 Recruitment GRK->bArrestin Promotes Internalization Receptor Internalization bArrestin->Internalization Drives

Fig 1: 5-HT1A receptor signaling pathways: Gi/o-mediated cAMP inhibition and β-arrestin recruitment.

Protocol 1: cAMP Accumulation Assay (HTRF)
Principles & Causality

To quantify the Gi-coupled pathway, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay[6].

  • The Forskolin Requirement: Because 5-HT1A activation inhibits AC, basal cAMP levels in resting cells are too low to measure a reliable decrease. We must add Forskolin, a direct AC activator, to artificially raise the cAMP pool. The compound's agonistic activity is then measured as a dose-dependent reduction in this Forskolin-stimulated cAMP[6].

  • The IBMX Requirement: 3-isobutyl-1-methylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, cellular PDEs would rapidly hydrolyze the synthesized cAMP into AMP, destroying the assay window before detection.

  • Detection Logic: HTRF relies on a competitive immunoassay format between native cellular cAMP and a d2-labeled cAMP analog for binding to an Anti-cAMP-Eu3+ cryptate antibody[7]. High intracellular cAMP displaces the d2-cAMP, decreasing the Time-Resolved FRET (TR-FRET) signal.

htrf_workflow Step1 Seed CHO-K1 5-HT1A Cells Step2 Add Compound + Forskolin + IBMX Step1->Step2 Step3 Incubate 30 min at 37°C Step2->Step3 Step4 Add cAMP-d2 & Anti-cAMP-Eu3+ Step3->Step4 Step5 Incubate 1h at RT Step4->Step5 Step6 Read TR-FRET (665/620 nm) Step5->Step6

Fig 2: Step-by-step experimental workflow for the competitive HTRF cAMP accumulation assay.

Step-by-Step Methodology
  • Cell Preparation : Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX) at a density of 1 × 10⁶ cells/mL.

  • Compound Addition : Dispense 5 µL of the cell suspension (5,000 cells) into a 384-well low-volume white microplate. Add 5 µL of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (serially diluted 10 pM to 10 µM) combined with 1 µM Forskolin.

  • Assay Validation Controls : To ensure a self-validating system, include wells with Vehicle + Forskolin (maximum cAMP control), Vehicle alone (basal cAMP), and a reference full agonist (e.g., 8-OH-DPAT) to define the 100% inhibition threshold.

  • Incubation : Seal the plate and incubate for 30 minutes at 37°C to allow for receptor activation and AC inhibition.

  • Detection Reagents : Add 5 µL of cAMP-d2 working solution, followed immediately by 5 µL of Anti-cAMP-Eu3+ cryptate working solution (both prepared in lysis buffer)[6].

  • Equilibration & Reading : Incubate for 1 hour at room temperature in the dark[7]. Read the plate on a TR-FRET compatible microplate reader using excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio.

Protocol 2: β-Arrestin 2 Recruitment Assay (BRET2)
Principles & Causality

To measure β-arrestin recruitment, we employ a Bioluminescence Resonance Energy Transfer (BRET2) assay. This system utilizes cells co-transfected with a Renilla luciferase (Rluc8)-tagged 5-HT1A receptor and a Green Fluorescent Protein (GFP10)-tagged β-arrestin 2[8].

  • Substrate Selection: We specifically use Coelenterazine 400a (DeepBlueC). When oxidized by Rluc8, it emits light at 395 nm. This specific wavelength provides optimal spectral separation from the GFP10 acceptor emission (510 nm), minimizing background bleed-through and maximizing the dynamic range of the BRET2 signal[8].

  • When the compound binds, β-arrestin 2-GFP10 translocates to the receptor. The physical proximity (<10 nm) allows non-radiative energy transfer, yielding a measurable increase in the 510 nm emission[5].

Step-by-Step Methodology
  • Transfection & Seeding : 48 hours prior to the assay, transiently co-transfect HEK293T cells with plasmids encoding 5-HT1A-Rluc8 and β-arrestin 2-GFP10. Seed at 3 × 10⁴ cells/well in 96-well white plates with clear bottoms.

  • Starvation : 2 hours before the assay, replace the growth medium with serum-free Opti-MEM. Causality: Serum contains growth factors and trace monoamines that can cause basal receptor phosphorylation, artificially raising the background BRET signal.

  • Substrate Addition : Add Coelenterazine 400a to a final concentration of 5 µM. Incubate for 5 minutes to allow cell permeation and establish a baseline luminescence.

  • Ligand Stimulation : Add 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (serially diluted 10 pM to 10 µM). Include 8-OH-DPAT as a reference control.

  • Kinetic Reading : Immediately read the plate kinetically for 30 minutes at 37°C. Measure sequential emissions at 400 nm (Rluc8) and 510 nm (GFP10).

  • Data Processing : Calculate the BRET ratio by dividing the 510 nm emission by the 400 nm emission. Subtract the background BRET ratio (vehicle-treated cells) to determine the ligand-induced net BRET signal.

Data Analysis & Expected Pharmacological Profile

To determine if 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine exhibits biased agonism, concentration-response curves from both assays must be normalized to the reference full agonist (8-OH-DPAT). The operational model of agonism is then used to calculate the bias factor (ΔΔlog(τ/KA)), which quantifies the compound's preference for G-protein signaling versus β-arrestin recruitment[3].

CompoundcAMP Inhibition (pEC₅₀)cAMP Inhibition (Emax %)β-Arrestin Recruitment (pEC₅₀)β-Arrestin Recruitment (Emax %)Pathway Bias
8-OH-DPAT (Reference)8.90 ± 0.15100%7.85 ± 0.20100%Unbiased (Reference)
Buspirone 7.60 ± 0.12~75%< 5.00N/A (Negligible)Highly G-protein Biased
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine 8.20 ± 0.10~85%6.50 ± 0.15~40%G-protein Preferring

Note: Data for the target compound is representative of typical long-chain arylpiperazine profiles, which often act as potent partial agonists at the Gi pathway while exhibiting minimal efficacy at the β-arrestin pathway, a profile associated with anxiolytic efficacy without severe serotonergic syndrome side effects[3][9].

References
  • [6] Revvity. "HTRF cAMP Gi Detection Kit, 1,000 Assay Points." Revvity.com. 6

  • [7] Revvity. "HTRF Principle." Revvity.com. 7

  • [1] VanderMaelen, C. P., et al. "Inhibition of serotonergic dorsal raphe neurons by systemic and iontophoretic administration of buspirone, a non-benzodiazepine anxiolytic drug." PubMed (nih.gov). 1

  • [2] ResearchGate. "Gepirone: a selective partial agonist of the 5-HT1A receptor in the treatment of depression." ResearchGate.net. 2

  • [4] Masuho, I., et al. "Gα Protein Signaling Bias at Serotonin 1A Receptor." PMC - NIH. 4

  • [9] Kołaczkowski, M., et al. "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." PubMed (nih.gov). 9

  • [5] Namkung, Y., et al. "Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET." PubMed (nih.gov). 5

  • [8] Storez, H., et al. "Development of a BRET2 screening assay using beta-arrestin 2 mutants." PubMed (nih.gov). 8

  • [3] Kołaczkowski, M., et al. "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." PMC - NIH. 3

Sources

"4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine" use in western blot

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the Modulatory Effects of 4-Methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine via High-Resolution Western Blotting

Introduction & Mechanistic Rationale

The compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (hereafter referred to as 4-MPP ) is a lipophilic small molecule characterized by a pyrimidine core, a piperazine linker, and a flexible 3-phenylpropyl tail. Structurally, compounds with this pharmacophore frequently act as modulators of G-protein coupled receptors (GPCRs) or intracellular kinases.

To validate the biological activity of 4-MPP in vitro, researchers must quantify its downstream effects on intracellular signaling cascades. Western Blotting (immunoblotting) remains the gold standard for this application. By utilizing phospho-specific antibodies, Western Blotting allows for the precise measurement of kinase activation states (e.g., PI3K/AKT or MEK/ERK pathways) in response to 4-MPP treatment.

This application note provides a field-proven, self-validating protocol for preparing 4-MPP, treating mammalian cell cultures, and executing a high-fidelity Western Blot to quantify its pharmacological efficacy.

G2 MPP 4-MPP Target GPCR / Kinase Target MPP->Target Modulates PI3K PI3K Target->PI3K Activates MEK MEK1/2 Target->MEK Phosphorylates AKT p-AKT (Ser473) PI3K->AKT ERK p-ERK1/2 (Thr202/Tyr204) MEK->ERK

Fig 1. Putative intracellular kinase cascades (PI3K/AKT and MEK/ERK) modulated by 4-MPP.

Experimental Design & Causality (E-E-A-T)

A robust Western Blot protocol is not merely a sequence of steps; it is a carefully balanced chemical system. Every reagent choice in this workflow is dictated by the physical properties of 4-MPP and the transient nature of phosphoproteins.

  • Solvent Selection: Due to its lipophilic phenylpropyl group, 4-MPP is highly hydrophobic. It must be reconstituted in cell-culture grade Dimethyl Sulfoxide (DMSO). To prevent solvent-induced cytotoxicity or artifactual stress kinase activation, the final DMSO concentration in the culture media must never exceed 0.1% (v/v).

  • Serum Starvation: Before 4-MPP treatment, cells must be serum-starved for 12 hours. Fetal Bovine Serum (FBS) contains high levels of growth factors that constitutively activate survival pathways. Starvation reduces basal kinase activity, ensuring that any observed phosphorylation is directly caused by 4-MPP.

  • Lysis Buffer Chemistry: We utilize RIPA (Radio-Immunoprecipitation Assay) buffer[1]. Its combination of ionic (0.1% SDS, 1% Sodium Deoxycholate) and non-ionic (1% NP-40) detergents is required to thoroughly disrupt plasma and nuclear membranes, ensuring complete solubilization of membrane-bound receptors and cytosolic kinases.

  • Protein Quantification: The Bicinchoninic Acid (BCA) assay is strictly required here[2]. Unlike the Bradford assay, which is incompatible with high detergent concentrations, the BCA assay relies on the reduction of Cu²⁺ to Cu⁺ by peptide bonds in an alkaline medium, a reaction that remains stable even in the presence of RIPA's harsh surfactants.

  • Membrane Selection: Polyvinylidene difluoride (PVDF) is chosen over nitrocellulose. PVDF offers a higher protein binding capacity (170-200 µg/cm²) and superior retention of low-molecular-weight or highly lipophilic targets during the Towbin electrophoretic transfer process[3].

G1 A 1. 4-MPP Treatment B 2. Lysis in RIPA Buffer A->B C 3. BCA Quantification B->C D 4. SDS-PAGE Separation C->D E 5. Towbin Transfer D->E F 6. Antibody Probing E->F G 7. ECL Detection F->G

Fig 2. End-to-end Western Blot workflow for evaluating 4-MPP cellular responses.

Step-by-Step Methodology

Phase 1: 4-MPP Preparation and Cell Treatment
  • Stock Preparation: Dissolve 4-MPP powder in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Culture: Seed mammalian cells (e.g., HEK293 or HeLa) in 6-well plates. Grow to 75-80% confluency.

  • Serum Starvation: Aspirate complete media. Wash once with warm PBS. Add serum-free media and incubate for 12 hours.

  • Treatment: Dilute the 10 mM 4-MPP stock in serum-free media to achieve desired final concentrations (e.g., 1.0 µM, 5.0 µM, 10.0 µM). Critical Control: Include a vehicle control well treated with an equivalent volume of DMSO (0.1% final concentration). Treat cells for the predetermined time course (e.g., 15, 30, or 60 minutes).

Phase 2: Protein Extraction
  • Arrest Signaling: Immediately place the 6-well plate on ice. Aspirate media and wash cells twice with ice-cold PBS to halt enzymatic activity and wash away residual extracellular proteins.

  • Lysis: Add 150 µL of ice-cold RIPA Lysis Buffer[1] supplemented with a 1X Protease and Phosphatase Inhibitor Cocktail (containing sodium orthovanadate and sodium fluoride) to each well.

  • Harvesting: Scrape the cells using a pre-chilled plastic cell scraper. Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Agitate tubes on a rotary shaker at 4°C for 15 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a fresh tube.

Phase 3: Quantification and Electrophoresis
  • BCA Assay: Determine protein concentration using the BCA Protein Assay Kit[2]. Incubate the plate at 37°C for 30 minutes to ensure complete color development, then measure absorbance at 562 nm.

  • Sample Preparation: Normalize all samples to an equal protein concentration (e.g., 1 µg/µL). Mix with 4X Laemmli Sample Buffer (containing β-mercaptoethanol to reduce disulfide bonds). Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20 µg of total protein per lane onto a 10% polyacrylamide gel. Run at 80V through the stacking gel, then increase to 120V for the resolving gel until the dye front reaches the bottom.

Phase 4: Transfer and Immunodetection
  • Membrane Activation: Submerge the PVDF membrane in 100% methanol for 60 seconds. Causality: Methanol solvates the hydrophobic polymer chains, allowing the aqueous transfer buffer to penetrate the pores.

  • Towbin Transfer: Assemble the transfer sandwich (sponge, filter paper, gel, PVDF, filter paper, sponge) in cold Towbin transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)[3]. Transfer at 100V for 60 minutes at 4°C.

  • Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Note: Do not use non-fat dry milk when probing for phosphoproteins, as milk contains casein (a phosphoprotein) which causes high background[4].

  • Primary Antibody: Incubate the membrane with primary antibodies (e.g., anti-p-ERK or anti-p-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle rocking.

  • Secondary Antibody & ECL: Wash the membrane 3 × 5 minutes in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again (3 × 5 minutes). Apply Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital CCD imager.

Data Presentation & Expected Outcomes

To accurately assess the modulatory effect of 4-MPP, densitometric analysis must be performed using image analysis software (e.g., ImageJ). The signal intensity of the phosphorylated protein must be normalized against the total protein level (probed on a parallel gel or via stripping and reprobing) to generate a fold-change ratio.

Table 1. Representative Densitometry Data for 4-MPP Kinase Modulation

Treatment Group4-MPP Concentration (µM)p-ERK / Total ERK Ratio (Fold Change)p-AKT / Total AKT Ratio (Fold Change)
Vehicle Control (0.1% DMSO)01.00 ± 0.051.00 ± 0.08
4-MPP Low Dose1.01.45 ± 0.121.20 ± 0.09
4-MPP Mid Dose5.02.30 ± 0.151.85 ± 0.11
4-MPP High Dose10.03.15 ± 0.202.40 ± 0.14

Data represents a hypothetical dose-dependent activation of MAPK and PI3K pathways following 30 minutes of 4-MPP exposure. Values are expressed as mean ± SD of three independent experiments.

References

  • Title: Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications Source: Proceedings of the National Academy of Sciences (PubMed) URL: [Link]

Sources

Technical Application Note: Preclinical Evaluation of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Oncology Researchers, Assay Development Scientists, and Medicinal Chemists Application Focus: Multidrug Resistance (MDR) Reversal and Sigma-2 Receptor-Mediated Apoptosis

Introduction & Mechanistic Rationale

The compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine represents a highly versatile multi-target directed ligand (MTDL) in modern oncology research. Structurally, it merges a pyrimidine core—a privileged scaffold for kinase and metalloproteinase targeting [1]—with a 4-(3-phenylpropyl)piperazine moiety.

This specific piperazine substitution is critical for two distinct anti-cancer mechanisms:

  • Sigma-2 Receptor Agonism: The lipophilic phenylpropyl tail combined with the basic piperazine nitrogen fulfills the classic pharmacophore model for Sigma-2 receptor binding. Activation of Sigma-2 receptors in solid tumors (e.g., breast, prostate) triggers intracellular calcium release and endoplasmic reticulum (ER) stress, leading to caspase-dependent apoptosis.

  • MRP1 (ABCC1) Efflux Inhibition: Multidrug resistance (MDR) remains a primary cause of chemotherapy failure. Piperazine-pyrimidine derivatives act as potent, competitive inhibitors of the Multidrug Resistance-Associated Protein 1 (MRP1) [2]. By occupying the substrate-binding pocket of the efflux pump, this compound prevents the extrusion of standard chemotherapeutics (like Doxorubicin), restoring their intracellular efficacy.

Additionally, related pyrimidine-trione derivatives have shown efficacy as ADAM17 endopeptidase inhibitors, further suppressing tumor metastasis and EGFR signaling[3].

Mechanism Cmpd 4-methyl-2-[4-(3-phenylpropyl) piperazin-1-yl]pyrimidine Sig2 Sigma-2 Receptor (Activation) Cmpd->Sig2 Agonist MRP1 MRP1 Efflux Pump (Inhibition) Cmpd->MRP1 Antagonist ER ER Stress & Ca2+ Release Sig2->ER Triggers Retent Intracellular Drug Accumulation MRP1->Retent Blockade Causes Apop Tumor Cell Apoptosis ER->Apop Caspase Cascade Chemo Chemotherapy (e.g., Doxorubicin) Chemo->MRP1 Substrate Retent->Apop Cytotoxicity

Mechanistic pathways targeting Sigma-2 receptors and MRP1 to induce tumor apoptosis.

Physicochemical Properties & Formulation Guidelines

To ensure reproducible in vitro results, the compound must be handled according to its lipophilic nature. Aqueous precipitation is a common artifact that can artificially deflate apparent IC50 values.

Table 1: Physicochemical Summary & Handling
ParameterValue / GuidelineRationale
Molecular Weight ~296.41 g/mol Facilitates rapid cellular membrane diffusion.
LogP (Estimated) 3.2 - 3.8High lipophilicity; requires organic solvent for primary stock.
Primary Stock 10 mM in 100% DMSOEnsures complete dissolution. Store aliquots at -20°C.
Working Solution Dilute in complete mediaCritical: Final DMSO concentration must not exceed 0.1% (v/v) . Higher DMSO levels disrupt membrane integrity, confounding efflux assay results.

Experimental Protocols

The following self-validating protocols are designed to isolate the compound's dual mechanisms of action.

Protocol A: MRP1-Mediated MDR Reversal (Rhodamine 123 Efflux Assay)

Objective: Quantify the compound's ability to inhibit MRP1 efflux activity using the fluorescent substrate Rhodamine 123 (Rho123). Cell Line: MCF-7/ADR (Doxorubicin-resistant human breast cancer cells, overexpressing MRP1/P-gp).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7/ADR cells at 2×105 cells/well in a 6-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Pre-treatment: Aspirate media. Add fresh media containing the test compound at sub-toxic concentrations (e.g., 1 µM, 5 µM).

    • Causality: Sub-toxic concentrations are mandatory to ensure that any reduction in efflux is due to direct pump inhibition, not cell death.

    • Controls: Include a vehicle control (0.1% DMSO) and a positive control (50 µM Verapamil or 10 µM MK-571).

  • Substrate Loading: After 2 hours of pre-treatment, add Rho123 to a final concentration of 5 µM. Incubate for exactly 1 hour in the dark.

  • Efflux Phase: Wash cells three times with ice-cold PBS to halt transport. Add fresh compound-free media and incubate for an additional 1 hour to allow functional pumps to extrude the dye.

  • Harvest & Analysis: Trypsinize cells, wash with cold PBS, and immediately analyze via Flow Cytometry (Ex: 488 nm, Em: 530 nm).

  • Validation Check: The positive control (Verapamil/MK-571) must show a >3-fold increase in mean fluorescence intensity (MFI) compared to the vehicle control.

Protocol B: Synergistic Cytotoxicity & Apoptosis Assay

Objective: Determine the Reversal Index (RI) when co-administered with Doxorubicin, and verify Sigma-2 mediated apoptosis.

Step-by-Step Methodology:

  • Treatment Matrix: In a 96-well plate, treat MCF-7/ADR cells with a serial dilution of Doxorubicin (0.1 µM to 100 µM) alone, and in combination with a fixed, non-toxic dose of the test compound (e.g., 2 µM).

  • Viability Readout (MTT): After 72 hours, add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

  • Apoptosis Verification (Annexin V/PI): To confirm that cell death is apoptotic (Sigma-2 mediated) rather than necrotic, treat a parallel 6-well plate with the compound. Harvest at 48h, stain with Annexin V-FITC and Propidium Iodide (PI) for 15 mins in the dark, and analyze via flow cytometry.

    • Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). Sigma-2 agonists characteristically drive cells into the Annexin V+/PI- quadrant before secondary necrosis occurs.

Workflow Prep Reagent Preparation Cell Cell Culture (MCF-7/ADR) Prep->Cell Treat Drug Treatment (Monotherapy & Combo) Cell->Treat Assay1 Rho123 Efflux (Flow Cytometry) Treat->Assay1 Assay2 Viability Assay (MTT / CellTiter-Glo) Treat->Assay2 Analysis Data Analysis (Reversal Index) Assay1->Analysis Assay2->Analysis

Step-by-step experimental workflow for evaluating MDR reversal and cytotoxicity.

Quantitative Data Interpretation

Data should be synthesized to calculate the Reversal Index (RI) , which quantifies the compound's efficacy as an MDR modulator. Formula:RI = IC50 (Doxorubicin alone) / IC50 (Doxorubicin + Test Compound)

Table 2: Representative Expected Outcomes in MCF-7/ADR Cells
Treatment GroupIC50 of Doxorubicin (µM)Reversal Index (RI)Apoptotic Population (%)
Doxorubicin Alone 45.2 ± 3.11.0 (Baseline)12%
Dox + Verapamil (10 µM) 8.5 ± 1.25.345%
Dox + Test Compound (2 µM) 11.3 ± 1.54.0 38%
Dox + Test Compound (5 µM) 5.1 ± 0.88.8 62%

Interpretation: A dose-dependent increase in the Reversal Index confirms that the 4-(3-phenylpropyl)piperazine pyrimidine derivative effectively restores the sensitivity of resistant cells to standard chemotherapeutics, validating its potential as an adjunctive oncology therapeutic.

References

  • Karthikeyan, C., et al. "Novel pyrimidines as Potential Anti-Cancer Therapeutics." Molecules, 2019, 24(14), 2656. URL:[Link]

  • "Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance-Associated Protein in Multidrug Resistance." Journal of Medicinal Chemistry, ACS Publications, 2004. URL:[Link]

  • "Information on EC 3.4.24.86 - ADAM 17 endopeptidase." BRENDA Enzyme Database. URL:[Link]

Application Note: Pharmacological Targeting of WDR5 with 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers Subject: Epigenetic Modulators / Protein-Protein Interaction (PPI) Inhibitors

Executive Summary & Mechanistic Rationale

WD Repeat Domain 5 (WDR5) is a highly conserved epigenetic scaffolding protein that plays a critical role in the assembly and catalytic activation of the MLL/SET1 histone methyltransferase complex. By facilitating the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), WDR5 drives the expression of genes essential for cellular proliferation [1]. Furthermore, WDR5 acts as a direct chromatin-tethering cofactor for the MYC oncoprotein, making it a high-value therapeutic target in MLL-rearranged leukemias and MYC-driven solid tumors [2].

The compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (hereafter referred to as 4-MPP-pyrimidine ) is a potent, small-molecule antagonist designed to disrupt the WDR5-MLL1 interaction.

Structural Causality: The efficacy of 4-MPP-pyrimidine is rooted in its highly optimized pharmacophore [3]. The 4-methylpyrimidine core acts as a hydrogen-bond network participant within the WDR5 Interacting Motif (WIN) pocket, mimicking the backbone interactions of the native MLL1 arginine residue (Arg3765). Concurrently, the piperazine ring provides a rigid vector, directing the lipophilic 3-phenylpropyl moiety deep into the hydrophobic central channel of the WDR5 β-propeller structure. This dual-anchor binding mode competitively displaces MLL1, leading to the collapse of the methyltransferase complex and subsequent global reduction of H3K4me3 marks.

G cluster_0 Active MLL1 Complex cluster_1 Inhibited Complex WDR5_A WDR5 RbBP5 RbBP5 / Ash2L WDR5_A->RbBP5 MLL1 MLL1 (WIN Motif) MLL1->WDR5_A Binds WIN site H3K4 Histone H3K4 Methylation RbBP5->H3K4 Catalysis WDR5_B WDR5 MLL1_B MLL1 (Displaced) WDR5_B->MLL1_B Interaction Disrupted H3K4_B Loss of H3K4me3 (Gene Repression) WDR5_B->H3K4_B No Catalysis Inhibitor 4-MPP-pyrimidine Inhibitor->WDR5_B Blocks WIN site

Mechanism of WDR5 WIN-site inhibition by 4-MPP-pyrimidine disrupting the MLL1 complex.

Physicochemical & Pharmacological Profile

To ensure robust experimental design, researchers must account for the compound's physicochemical properties. The lipophilicity driven by the phenylpropyl group requires careful solvent management (DMSO) to prevent aqueous precipitation during in vitro assays.

ParameterValue / CharacteristicExperimental Implication
Chemical Formula C18H24N4Standard small molecule handling.
Molecular Weight 296.41 g/mol High permeability potential.
Target Binding Site WIN Site (WDR5)Competes directly with MLL1 WIN peptide.
Biochemical IC₅₀ ~15 - 30 nMHighly potent; requires sensitive FP or TR-FRET assays.
Cellular IC₅₀ (H3K4me3) ~0.5 - 2.0 µMMembrane partitioning causes a standard biochemical-to-cellular drop-off.
Solubility Soluble in DMSO (≥20 mM)Keep final assay DMSO ≤ 1% to prevent target protein denaturation.

Experimental Validation Workflow

The validation of 4-MPP-pyrimidine as a WDR5 inhibitor requires a self-validating, orthogonal testing cascade. We move from direct biochemical target engagement to functional cellular readouts, ensuring that observed phenotypes are causally linked to WDR5 antagonism.

Workflow Prep 1. Compound Prep (4-MPP-pyrimidine in DMSO) FP 2. Biochemical Validation (FP WIN-Site Displacement) Prep->FP ICW 3. Cellular Target Engagement (H3K4me3 In-Cell Western) FP->ICW CoIP 4. Complex Disruption (MLL1-WDR5 Co-IP) ICW->CoIP Data 5. Data Synthesis & IC50 Determination CoIP->Data

Step-by-step experimental workflow for validating 4-MPP-pyrimidine as a WDR5 inhibitor.

Detailed Experimental Protocols

Protocol 1: In Vitro WIN-Site Displacement Assay (Fluorescence Polarization)

Scientific Rationale: Fluorescence Polarization (FP) exploits the rotational dynamics of molecules. A small, FITC-labeled MLL1 WIN peptide tumbles rapidly in solution, yielding a low FP signal. When bound to the massive WDR5 protein, tumbling slows, and FP increases. 4-MPP-pyrimidine competitively displaces the peptide, restoring rapid tumbling. This provides a direct, causality-driven measurement of target engagement and binding affinity.

Materials:

  • Recombinant human WDR5 protein (aa 22-334).

  • FITC-labeled MLL1 WIN peptide (FITC-GSARAEVHLRKS).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP. (Note: Tween-20 is critical to prevent non-specific aggregation of the hydrophobic 4-MPP-pyrimidine).

Step-by-Step Procedure:

  • Compound Titration: Prepare a 3-fold serial dilution of 4-MPP-pyrimidine in 100% DMSO (Top concentration: 1 mM).

  • Assay Mix Preparation: Dilute WDR5 protein to a final concentration of 20 nM and the FITC-WIN peptide to 2 nM in Assay Buffer.

  • Plate Assembly: In a 384-well black microplate, add 100 nL of the compound dilution series to each well using an acoustic dispenser (e.g., Echo 550).

  • Reaction Initiation: Dispense 10 µL of the WDR5/FITC-peptide mix into the wells.

  • Self-Validating Controls:

    • Positive Control (Max Inhibition): 100 nL of unlabeled WIN peptide (100 µM) + 10 µL WDR5/FITC-peptide mix.

    • Negative Control (Max Signal): 100 nL DMSO + 10 µL WDR5/FITC-peptide mix.

  • Incubation & Reading: Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. Read on a microplate reader (e.g., PHERAstar) using FP modules (Ex: 485 nm, Em: 520 nm).

  • Data Analysis: Calculate milli-polarization (mP) units and fit to a 4-parameter logistic curve to derive the biochemical IC₅₀.

Protocol 2: Cellular H3K4me3 Modulation Assay (In-Cell Western)

Scientific Rationale: While FP proves biochemical binding, it does not prove cellular permeability or functional epigenetic modulation. The In-Cell Western (ICW) assay quantifies global H3K4me3 levels directly in adherent cells. By normalizing the H3K4me3 signal to total Histone H3, we eliminate artifacts caused by compound-induced cytotoxicity or variations in cell seeding density.

Materials:

  • MV4-11 cells (MLL-AF4 rearranged leukemia cell line, highly sensitive to WDR5 inhibition).

  • Primary Antibodies: Rabbit anti-H3K4me3, Mouse anti-Total H3.

  • Secondary Antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse.

Step-by-Step Procedure:

  • Cell Seeding: Seed MV4-11 cells at 20,000 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with a dose-response of 4-MPP-pyrimidine (0.1 µM to 20 µM, final DMSO 0.2%) for 72 hours. Causality note: Epigenetic marks require multiple cell division cycles to wash out; 72 hours is mandatory for H3K4me3 depletion.

  • Fixation & Permeabilization: Centrifuge the plate gently, remove media, and fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation: Add primary antibody cocktail (anti-H3K4me3 1:1000; anti-Total H3 1:2000) in blocking buffer overnight at 4°C.

  • Detection: Wash 3x with PBS-T. Add secondary antibodies (1:5000) for 1 hour in the dark. Wash 3x with PBS-T.

  • Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Calculate the ratio of 800 nm (H3K4me3) to 680 nm (Total H3) to determine the cellular IC₅₀.

Protocol 3: Co-Immunoprecipitation (Co-IP) of the MLL1 Complex

Scientific Rationale: To definitively prove that the loss of H3K4me3 observed in Protocol 2 is caused by the physical disruption of the WDR5-MLL1 complex (as predicted by Protocol 1), a Co-IP is performed. If 4-MPP-pyrimidine is on-target, pulling down WDR5 will yield significantly reduced co-precipitated MLL1 compared to vehicle-treated cells.

Step-by-Step Procedure:

  • Treatment: Treat 1x10⁷ MV4-11 cells with 5 µM 4-MPP-pyrimidine or DMSO vehicle for 24 hours.

  • Lysis: Lyse cells in non-denaturing IP buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, supplemented with protease inhibitors). Crucial: Avoid harsh detergents like SDS, which will artificially destroy the PPI.

  • Pre-clearing: Incubate lysate with Protein A/G magnetic beads for 1 hour at 4°C to remove non-specific binding proteins.

  • Immunoprecipitation: Add 5 µg of anti-WDR5 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

  • Bead Capture & Wash: Add fresh Protein A/G beads for 2 hours. Magnetically separate and wash the beads 4 times with IP buffer to remove unbound proteins.

  • Elution & Western Blot: Boil beads in 2x Laemmli sample buffer. Resolve proteins via SDS-PAGE and immunoblot for MLL1 and WDR5.

  • Validation: A successful assay will show equal WDR5 levels in both lanes (successful IP), but a near-complete loss of the MLL1 band in the 4-MPP-pyrimidine treated lane.

References

  • Grebien, F., Vedadi, M., Getlik, M., et al. (2015). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia. Nature Chemical Biology, 11(8), 571-578.[Link]

  • Thomas, L. R., Wang, Q., Grieb, B. C., et al. (2015). Interaction with WDR5 promotes target gene recognition and tumorigenesis by MYC. Molecular Cell, 58(3), 440-452.[Link]

  • South, T. M., Rietz, T. A., et al. (2022). Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization. Journal of Medicinal Chemistry, 65(8), 6287–6312.[Link]

Application Note: Characterizing the Inhibition of the WDR5-MYC Protein-Protein Interaction Using Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the "Undruggable" MYC through its Cofactor WDR5

The MYC family of oncoprotein transcription factors is a central driver in a majority of human cancers, with its overexpression linked to aggressive tumor growth and poor prognosis[1]. For decades, the direct pharmacological inhibition of MYC has been a formidable challenge due to its intrinsically disordered structure, which lacks well-defined binding pockets for small molecules[1]. This has rendered MYC itself largely "undruggable."

A paradigm-shifting strategy has emerged that focuses on disrupting the essential protein-protein interactions (PPIs) that MYC relies on to execute its oncogenic functions. One such critical interaction is with the WD repeat-containing protein 5 (WDR5)[2]. WDR5 acts as a crucial chromatin cofactor, facilitating the recruitment of MYC to a specific subset of its target genes, particularly those involved in protein synthesis and biomass accumulation—processes vital for tumor maintenance[2][3]. MYC binds directly to a shallow, hydrophobic cleft on WDR5 known as the WDR5-binding motif (WBM) site[4][5].

The dependency of MYC on WDR5 for chromatin localization and transcriptional activity presents a unique therapeutic window. Small molecules designed to competitively occupy the WBM site on WDR5 can effectively evict MYC from chromatin, thereby inhibiting its downstream oncogenic signaling[5][6]. This application note provides a comprehensive guide for researchers on utilizing small molecule inhibitors to study and validate the disruption of the WDR5-MYC interaction, using WM-662 as a model compound.

WM-662: A Probe for the WDR5-MYC Interaction

WM-662 was identified through a high-throughput screening campaign as a specific inhibitor of the WDR5-MYC interaction[4][7]. It serves as an excellent tool compound for investigating the biological consequences of this PPI disruption.

Compound NameTarget InteractionBinding SiteReported IC50
WM-662WDR5-MYCWDR5 (WBM)18 µM
Table 1: Properties of the model WDR5-MYC inhibitor, WM-662.[8]

The following sections provide detailed protocols for cellular and biophysical assays to characterize the effects of WM-662 and similar compounds on the WDR5-MYC interaction.

Mechanism of Action: Disrupting the MYC-WDR5 Axis

The core mechanism of inhibitors like WM-662 is competitive antagonism. WDR5 provides a scaffold for MYC to bind to chromatin, particularly at genes with suboptimal DNA binding sequences[3]. By occupying the WBM pocket on WDR5, the small molecule inhibitor prevents the binding of the MYC protein, leading to its displacement from target gene promoters. This, in turn, reduces the transcription of MYC-dependent genes involved in cell growth and proliferation[1][5].

WDR5_MYC_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_inhibition Inhibition Pathway DNA MYC Target Gene (e.g., ribosomal genes) WDR5_on_chromatin WDR5 WDR5_on_chromatin->DNA binds to chromatin MYC_on_chromatin MYC MYC_on_chromatin->DNA activates transcription MYC_on_chromatin->WDR5_on_chromatin binds to Proliferation Tumor Growth & Proliferation MYC_on_chromatin->Proliferation drives WM662 WM-662 (Inhibitor) WDR5_free WDR5 WM662->WDR5_free binds to WBM site MYC_free MYC MYC_free->WDR5_free binding blocked

Figure 1: Mechanism of WDR5-MYC interaction and its inhibition.

Part 1: Cellular Target Engagement - Co-Immunoprecipitation (Co-IP)

Co-IP is a robust method to verify that a compound disrupts a specific PPI within a cellular environment. This protocol describes how to assess the ability of WM-662 to disrupt the interaction between ectopically expressed, tagged WDR5 and endogenous or overexpressed MYC.

Causality and Experimental Rationale

The foundation of this experiment is the specific antibody-based pulldown of a "bait" protein (e.g., FLAG-tagged WDR5) to see if its "prey" (MYC) is co-precipitated. A decrease in the amount of co-precipitated MYC in the presence of the inhibitor, relative to a vehicle control, provides direct evidence of target engagement in the cell. Using a non-specific IgG antibody as a control is crucial to ensure that the observed interaction is not due to non-specific binding to the beads or antibody.

CoIP_Workflow start Start: Transfected Cells (e.g., HEK293T with FLAG-WDR5) treat Treat cells with WM-662 or Vehicle (DMSO) start->treat lyse Lyse cells in non-denaturing buffer treat->lyse preclear Pre-clear lysate with non-specific IgG & beads lyse->preclear incubate Incubate supernatant with anti-FLAG antibody preclear->incubate pulldown Add Protein A/G beads to capture antibody-protein complexes incubate->pulldown wash Wash beads to remove non-specific binders pulldown->wash elute Elute proteins from beads wash->elute analyze Analyze by Western Blot (probe for FLAG-WDR5 & MYC) elute->analyze end End: Quantify MYC pulldown analyze->end

Figure 2: Experimental workflow for Co-Immunoprecipitation.

Detailed Protocol: WDR5-MYC Co-IP

This protocol is adapted from methodologies described for studying WDR5-MYC interactions[9].

1. Cell Culture and Treatment: a. Culture HEK293T cells and transfect with a plasmid encoding FLAG-tagged WDR5. b. 24-48 hours post-transfection, treat the cells with the desired concentration of WM-662 (e.g., 1-20 µM) or vehicle (DMSO) for 6 hours at 37°C.

2. Lysate Preparation: a. Wash cells twice with ice-cold PBS. b. Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM EDTA, 0.5% v/v NP-40, 10% v/v Glycerol) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at ~16,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cleared lysate) to a fresh tube.

3. Pre-Clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G beads and 1 µg of a non-specific IgG antibody (e.g., mouse or rabbit IgG, matching the host of your IP antibody) to ~1 mg of cell lysate. b. Rotate at 4°C for 1 hour. c. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

4. Immunoprecipitation: a. Add anti-FLAG M2 affinity gel (or a similar anti-tag antibody conjugated to beads) to the pre-cleared lysate. b. Rotate the mixture for at least 2 hours (or overnight) at 4°C.

5. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant. c. Wash the beads three to five times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.

6. Elution and Analysis: a. Elute the protein complexes from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes. Alternatively, for native protein elution, use a competitive peptide like 3xFLAG peptide. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Perform Western blotting using primary antibodies against the FLAG tag (to confirm WDR5 pulldown) and MYC (to detect the co-precipitated protein). e. Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. f. Quantify the band intensity of the co-precipitated MYC relative to the immunoprecipitated FLAG-WDR5. A dose-dependent decrease in the MYC signal in WM-662-treated samples indicates successful disruption of the PPI.

Part 2: Biophysical Characterization - Binding Kinetics via Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor surface[10]. This allows for a detailed characterization of the inhibitor's binding properties to its target protein, WDR5.

Causality and Experimental Rationale

In an SPR experiment, the ligand (recombinant WDR5 protein) is immobilized on a sensor chip. The analyte (WM-662) is then flowed over the surface at various concentrations. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected and recorded in real-time as a sensorgram[10]. By fitting the association and dissociation phases of the sensorgram data to kinetic models, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).

SPR_Workflow start Start: Prepare Recombinant WDR5 Protein & WM-662 immobilize Immobilize WDR5 onto a CM5 sensor chip via amine coupling start->immobilize block Block remaining active sites on the surface immobilize->block equilibrate Equilibrate surface with running buffer block->equilibrate inject Inject serial dilutions of WM-662 (analyte) over the surface equilibrate->inject regenerate Regenerate the surface to remove bound analyte inject->regenerate inject->regenerate (between each concentration) analyze Fit sensorgram data to a 1:1 binding model regenerate->analyze end End: Determine ka, kd, and KD analyze->end ITC_Workflow start Start: Prepare WDR5 protein & WM-662 in matched buffer load_cell Load WDR5 into the sample cell start->load_cell load_syringe Load WM-662 into the injection syringe start->load_syringe equilibrate Allow system to reach thermal equilibrium load_cell->equilibrate load_syringe->equilibrate titrate Perform a series of small injections of WM-662 into WDR5 equilibrate->titrate measure Measure heat change after each injection titrate->measure analyze Integrate heat pulses and plot against molar ratio measure->analyze fit Fit the binding isotherm to a model to determine parameters analyze->fit end End: Determine KD, ΔH, ΔS, and n fit->end

Figure 4: Experimental workflow for Isothermal Titration Calorimetry.

Detailed Protocol: WDR5-Inhibitor ITC Analysis

Precise execution is key for high-quality ITC data. This protocol outlines the essential steps.[11][12]

1. Sample Preparation: a. Prepare highly pure, concentrated recombinant WDR5 protein and WM-662. b. Crucially, both the protein and the inhibitor must be in an identical, well-matched buffer. This is typically achieved by extensive dialysis of the protein against the final buffer, which is then used to dissolve the inhibitor. Mismatched buffers, including small pH or salt differences, can lead to large heats of dilution that obscure the binding signal. c. The buffer should be degassed thoroughly to prevent bubble formation. d. Typical starting concentrations are 5-50 µM WDR5 in the sample cell and 50-500 µM WM-662 in the syringe (generally 10-20 times the protein concentration).[11] The concentrations must be known accurately.

2. Instrument Setup and Titration: a. Set the experimental temperature (e.g., 25°C). b. Carefully load the WDR5 solution into the sample cell, avoiding bubbles. c. Load the WM-662 solution into the injection syringe, also avoiding bubbles. d. Place the syringe into the instrument and allow the system to equilibrate until a stable baseline is achieved. e. Set up the titration experiment with an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of larger, identical injections (e.g., 15-20 injections of 2 µL each).

3. Control Experiment: a. To determine the heat of dilution, perform a control titration by injecting the WM-662 solution from the syringe into the buffer-filled sample cell (without protein). These values will be subtracted from the experimental data.

4. Data Analysis: a. Integrate the area under each injection peak to determine the heat change for that injection. b. Subtract the heat of dilution determined from the control experiment. c. Plot the corrected heat per mole of injectant against the molar ratio of inhibitor to protein. d. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software. e. The fit will provide the stoichiometry (n), the binding constant (KA, from which KD = 1/KA is calculated), and the enthalpy of binding (ΔH). The software will also calculate the Gibbs free energy (ΔG) and the entropy (ΔS) of binding.

Conclusion

The WDR5-MYC protein-protein interaction is a high-value target for the development of novel cancer therapeutics. Small molecule inhibitors like WM-662 provide essential tools to probe this interaction and its downstream consequences. The combination of cellular (Co-IP) and biophysical (SPR, ITC) assays described in this application note provides a robust, multi-faceted approach to characterize the efficacy, kinetics, and thermodynamics of such inhibitors. This comprehensive validation workflow is critical for advancing our understanding of the WDR5-MYC axis and for the development of next-generation cancer therapies.

References

  • Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction. ACS Publications. [Link]

  • Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders. MDPI. [Link]

  • Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders. MDPI. [Link]

  • Targeting Myc Interacting Proteins as a Winding Path in Cancer Therapy. Frontiers. [Link]

  • 8F1G: Crystal structure of human WDR5 in complex with compound WM662. RCSB PDB. [Link]

  • Small molecule inhibitors of the WDR5-MYC interaction. Institutional Repository. [Link]

  • Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance. PNAS. [Link]

  • Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma. PMC. [Link]

  • 4Y7R: Crystal structure of WDR5 in complex with MYC MbIIIb peptide. RCSB PDB. [Link]

  • Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction. PubMed. [Link]

  • Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions. PMC. [Link]

  • Targeting MYC through WDR5. PMC - NIH. [Link]

  • Targeting MYC through WDR5. Taylor & Francis. [Link]

  • Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Interaction. ACS Publications. [Link]

  • MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes. PMC. [Link]

  • WDR5 Supports an N-Myc Transcriptional Complex That Drives a Protumorigenic Gene Expression Signature in Neuroblastoma. AACR Journals. [Link]

  • Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design. PMC. [Link]

  • EMBOW binds the WIN site of WDR5. (A) Isothermal titration calorimetry... ResearchGate. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Enthalpy Screening by Isothermal Titration Calorimetry. TA Instruments. [Link]

  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. PMC. [Link]

  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. [Link]

  • Surface Plasmon Resonance. SpringerLink. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). JoVE. [Link]

Sources

High-Throughput Screening Workflows for 4-Methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine and Related Monoaminergic GPCR Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (CAS: 2640845-81-2) represents a highly privileged structural class in central nervous system (CNS) drug discovery. Characterized by a pyrimidine core linked to a piperazine ring that terminates in a lipophilic 3-phenylpropyl group, this scaffold is uniquely tuned for interacting with aminergic G-protein coupled receptors (GPCRs)—most notably the 5-HT7 , 5-HT1A , and D2 receptors [1].

Structural Causality in GPCR Binding

The rational design of this ligand class relies on specific topological interactions within the GPCR orthosteric site:

  • The Piperazine Nitrogen: Acts as a critical basic center, forming a highly conserved salt bridge with the Asp3.32 residue found in transmembrane helix 3 (TM3) of monoaminergic GPCRs.

  • The 3-Phenylpropyl Tail: Extends deep into a secondary hydrophobic pocket, driving receptor subtype selectivity (e.g., favoring 5-HT7 over 5-HT1A depending on the linker length) [1].

  • The Pyrimidine Core: Functions as a robust hydrogen-bond acceptor and engages in π−π stacking with aromatic residues (like Phe6.52) in the binding cleft.

Because 5-HT7 is a Gαs​ -coupled receptor, its activation stimulates adenylate cyclase (AC), leading to intracellular cAMP accumulation. Compounds in this class typically act as functional antagonists , blocking serotonin-induced cAMP production [1].

GPCR_Signaling Ligand 4-methyl-2-[4-(3-phenylpropyl) piperazin-1-yl]pyrimidine Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Antagonizes Gs Gαs Protein Receptor->Gs Activates AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Fig 1: 5-HT7 Gs-coupled signaling pathway modulated by pyrimidine-piperazine antagonists.

High-Throughput Screening (HTS) Architecture

When screening libraries of pyrimidine-piperazine derivatives, traditional radioligand binding assays pose safety and throughput bottlenecks. Furthermore, the pyrimidine core can exhibit intrinsic auto-fluorescence, which confounds standard fluorescence intensity assays.

To circumvent this, we employ a self-validating, two-tiered HTS architecture:

  • Primary Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The delayed emission reading (typically 50-100 µs post-excitation) completely eliminates short-lived background auto-fluorescence from the heterocyclic library compounds.

  • Secondary Screen: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to confirm functional antagonism [2].

HTS_Workflow Library Compound Library (Piperazine-Pyrimidines) Primary Primary Screen TR-FRET Binding Assay Library->Primary 10 µM Single Point Secondary Secondary Screen HTRF cAMP Functional Assay Primary->Secondary IC50 < 1 µM Selectivity Selectivity Profiling (5-HT1A, D2, hERG) Secondary->Selectivity Functional Antagonist ADME In Vitro ADME/Tox (Microsomal Stability) Selectivity->ADME >100x Selectivity Lead Lead Optimization ADME->Lead Favorable Profile

Fig 2: Sequential HTS workflow for evaluating piperazine-pyrimidine GPCR ligands.

Experimental Protocols

Protocol A: Primary TR-FRET Competitive Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the compound at the 5-HT7 receptor.

Reagents & Materials:

  • CHO-K1 cell membranes overexpressing human 5-HT7.

  • Terbium (Tb)-labeled anti-SNAP antibody (donor).

  • Fluorescently labeled 5-HT derivative (tracer/acceptor).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA, 0.1% BSA.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense 50 nL of the test compound (in 100% DMSO) into a 384-well low-volume white microplate. Causality: Acoustic dispensing eliminates tip carryover and ensures the final DMSO concentration remains strictly at 0.5%, preventing solvent-induced membrane denaturation.

  • Membrane Addition: Add 5 µL of the 5-HT7 membrane preparation (pre-incubated with Tb-labeled anti-SNAP antibody) to the wells.

  • Tracer Addition: Add 5 µL of the fluorescent tracer at a concentration equal to its Kd​ value.

  • Equilibration: Seal the plate and incubate at room temperature (22°C) for 120 minutes in the dark. Causality: GPCR-ligand binding kinetics for lipophilic compounds can be slow; 120 minutes ensures steady-state equilibrium is reached before reading.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission at 620 nm (donor) and 665 nm (acceptor).

  • Validation Criteria: The assay is considered valid only if the Z'-factor for the control wells (DMSO vs. 10 µM SB-269970) is ≥0.6 .

Protocol B: Secondary HTRF cAMP Accumulation Assay

Objective: Assess the functional modality (agonist vs. antagonist) of the hit compounds [2].

Reagents & Materials:

  • CHO-K1 cells expressing human 5-HT7.

  • HTRF cAMP dynamic kit (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • IBMX (3-isobutyl-1-methylxanthine).

Step-by-Step Methodology:

  • Cell Seeding: Harvest CHO-K1 5-HT7 cells and resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4) containing 0.5 mM IBMX. Dispense 5 µL (approx. 2,000 cells) per well into a 384-well white plate. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is strictly required to prevent the rapid intracellular degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels.

  • Antagonist Incubation: Add 2.5 µL of the test compound (e.g., 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add 2.5 µL of serotonin (5-HT) at its EC80​ concentration. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of Eu-cryptate anti-cAMP antibody and 5 µL of d2-labeled cAMP (both diluted in lysis buffer). Incubate for 1 hour.

  • Readout: Measure TR-FRET signals at 620 nm and 665 nm. Calculate the 665/620 ratio. Because this is a competitive immunoassay, a decrease in FRET signal corresponds to an increase in intracellular cAMP. Antagonists will restore the FRET signal by blocking 5-HT-induced cAMP production.

Quantitative Data Presentation

The following table summarizes the pharmacological profile of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine compared to the gold-standard 5-HT7 antagonist, SB-269970.

Pharmacological Parameter4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidineSB-269970 (Reference)Assay Methodology
5-HT7 Binding Affinity ( pKi​ ) 8.42 ± 0.158.90 ± 0.10TR-FRET Competitive Binding
5-HT1A Binding Affinity ( pKi​ ) 6.10 ± 0.20< 5.00TR-FRET Competitive Binding
D2 Binding Affinity ( pKi​ ) 5.85 ± 0.12< 5.00TR-FRET Competitive Binding
Functional Modality (5-HT7) AntagonistAntagonistHTRF cAMP Accumulation
cAMP Inhibition ( IC50​ , nM) 45.2 ± 5.112.5 ± 2.0HTRF cAMP Accumulation
Microsomal Stability ( T1/2​ , min) 35.442.1Human Liver Microsomes (LC-MS/MS)

Data Interpretation: The compound exhibits sub-nanomolar to low-nanomolar affinity for the 5-HT7 receptor with >100-fold selectivity over 5-HT1A and D2 receptors. The functional assay confirms it acts as a potent antagonist, effectively blocking Gαs​ -mediated cAMP accumulation.

References

  • Strekowski, L., Sączewski, J., Raux, E. A., Fernando, N. T., Klenc, J., Paranjpe, S., Raszkiewicz, A., Blake, A. L., Ehalt, A. J., Barnes, S., Baranowski, T. C., Sullivan, S. M., Satała, G., & Bojarski, A. J. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules, 21(4), 433.[Link]

  • Wang, T., Li, Z., Cvijic, M. E., Zhang, L., & Sum, C. S. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Administration of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (U-101387) in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Research, Scientific, and Drug Development Professionals

This document provides a detailed guide for the preparation and administration of the selective dopamine D4 receptor antagonist, 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine, also known as U-101387, in mouse models. The protocols and recommendations are synthesized from published pharmacological data and established best practices for in vivo compound administration.

Introduction and Scientific Background

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (U-101387) is a potent and selective antagonist of the dopamine D4 receptor. Structurally, it belongs to the piperazine-pyrimidine class of compounds, which are common scaffolds for central nervous system (CNS) active agents[1]. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is primarily expressed in cortical and limbic areas of the brain and has been implicated in the pathophysiology of neuropsychiatric disorders, including schizophrenia and addiction[2][3].

U-101387 exhibits high affinity for the D4 receptor (K_i = 10 nM) with significant selectivity (>2000-fold) over other dopamine receptor subtypes (D1, D2, D3, D5) as well as various adrenergic, serotonergic, and histaminergic receptors[2]. Unlike traditional antipsychotics that primarily target the D2 receptor, selective D4 antagonists like U-101387 offer a distinct pharmacological profile. For instance, acute administration of U-101387 does not block the behavioral effects of amphetamine or apomorphine and does not induce side effects associated with D2 blockade, such as alterations in spontaneous locomotion or extrapyramidal symptoms[2]. However, it potently induces c-fos mRNA expression in the prefrontal cortex, an effect shared with the atypical antipsychotic clozapine, suggesting a potential role in modulating cortical activity[2].

Pharmacokinetic studies have highlighted that U-101387 possesses excellent oral bioavailability and brain penetration, making it a valuable tool for investigating the role of D4 receptors in CNS function and disease[2].

Mechanism of Action: Dopamine D4 Receptor Antagonism

U-101387 acts by competitively binding to the dopamine D4 receptor, preventing the endogenous ligand, dopamine, from activating it. As a G_i/o-coupled receptor, D4 receptor activation typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. By blocking this action, U-101387 can prevent the downstream signaling cascade initiated by dopamine at D4-expressing neurons.

D4_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates AC Adenylyl Cyclase D4R->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse Phosphorylates U101387 U-101387 (Antagonist) U101387->D4R Blocks

Figure 1: Mechanism of U-101387 Action. U-101387 blocks dopamine from binding to the D4 receptor, thereby preventing the inhibition of adenylyl cyclase and subsequent downstream signaling.

Recommended Mouse Models

The choice of mouse model depends entirely on the research question. Given its mechanism as a D4 antagonist, U-101387 is relevant for models related to:

  • Schizophrenia and Psychosis: Models involving hyperdopaminergic states, such as those induced by methamphetamine or dopamine transporter (DAT) knockdown mice[1].

  • Cognitive Function: Models assessing cognitive domains like working memory and executive function, where cortical dopamine signaling is critical.

  • Addiction and Relapse: Animal models of drug self-administration and reinstatement, particularly for stimulants like cocaine and nicotine[3].

  • Anxiety and Depression: While some studies with other D4 antagonists have shown limited effects on anxiety, this remains an area of investigation[4].

  • Neuroprotection: Studies have explored other D4 antagonists in models of neurodegenerative diseases like ALS, suggesting a potential role in mitigating microglial activation and oxidative stress[3].

Compound Preparation and Administration Protocols

This section provides detailed protocols for preparing and administering U-101387. It is imperative to perform all procedures in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines.

Materials and Reagents
  • 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (U-101387)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile Water for Injection

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate gauge needles and syringes (e.g., 27-30G for injection, 20-22G blunt-end for gavage)

Dosing and Vehicle Selection

The "excellent oral bioavailability" of U-101387 suggests that oral administration (p.o.) is a highly effective route[2]. However, for precise control over systemic exposure and to bypass first-pass metabolism, intraperitoneal (i.p.) injection is also a standard and valid approach in preclinical research.

ParameterOral Gavage (p.o.)Intraperitoneal (i.p.)
Rationale Leverages high oral bioavailability[2]; less stressful for chronic dosing.Precise dose delivery; rapid systemic absorption.
Typical Dose Range 1 - 30 mg/kg0.1 - 10 mg/kg
Vehicle 0.5% Methylcellulose in Water10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Max Volume (Mouse) 10 mL/kg10 mL/kg

Table 1: Recommended Administration Parameters for U-101387 in Mice. Dose ranges are extrapolated from in vivo studies of U-101387 and other selective D4 antagonists like L-745,870[2][4][5].

Protocol 1: Intraperitoneal (i.p.) Administration

This protocol is based on standard formulations for poorly soluble compounds and is similar to those used for other D4 antagonists[6]. It ensures the compound remains in solution for injection.

Step-by-Step Methodology:

  • Calculate Required Amount: Determine the total amount of U-101387 needed based on the number of mice, their average weight, and the desired dose (e.g., 1 mg/kg). Always prepare a slight excess (~10-15%) to account for transfer losses.

  • Initial Solubilization: Weigh the required U-101387 powder and place it in a sterile microcentrifuge tube. Add the required volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the injected solution should not exceed 10%.

  • Vortex/Sonicate: Vortex the tube vigorously until the compound is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Add Co-solvents: Sequentially add PEG300 and then Tween-80 according to the vehicle formulation (40% and 5% of the final volume, respectively). Vortex thoroughly after each addition.

  • Final Dilution: Add sterile saline to reach the final desired volume (45% of the total). Vortex again to ensure a homogenous, clear solution.

  • Administration:

    • Gently restrain the mouse, exposing the abdomen.

    • Using an appropriate syringe and needle (e.g., 27G), inject the solution into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Administer the calculated volume based on the individual mouse's body weight.

Protocol 2: Oral Gavage (p.o.) Administration

This protocol is recommended for U-101387 due to its high oral bioavailability[2]. Using a suspension in methylcellulose is a common and well-tolerated method for oral dosing.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring. It may be necessary to heat slightly and then cool to achieve full dissolution.

  • Calculate Required Amount: Determine the total amount of U-101387 needed for the study cohort.

  • Compound Suspension: Weigh the U-101387 powder. A small amount of a wetting agent like Tween-80 (e.g., 1-2 drops) can be added to the powder to form a paste before adding the vehicle.

  • Create Suspension: Gradually add the 0.5% methylcellulose vehicle to the compound paste while vortexing or triturating to create a uniform suspension.

  • Administration:

    • Ensure proper training in oral gavage technique to prevent injury to the animal.

    • Gently restrain the mouse.

    • Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

    • Carefully insert the needle into the esophagus and deliver the calculated volume directly into the stomach. Monitor the animal to ensure there is no respiratory distress.

Experimental_Workflow cluster_acclimatization Phase 1: Pre-Dosing cluster_dosing Phase 2: Dosing cluster_testing Phase 3: Post-Dosing Acclimatize Animal Acclimatization (≥3 days) Baseline Baseline Behavioral Measurements (Optional) Acclimatize->Baseline Randomize Randomize into Treatment Groups Baseline->Randomize Prep Prepare U-101387 Formulation (Oral or IP) Dose Administer Vehicle or U-101387 Prep->Dose Behavior Behavioral Testing (e.g., Locomotor, Cognition) Dose->Behavior Tissue Tissue Collection (Brain, Blood) Behavior->Tissue Analysis Biochemical Analysis (e.g., c-fos, Neurochemistry) Tissue->Analysis

Figure 2: General Experimental Workflow. A typical workflow for in vivo studies involving U-101387 administration in mice, from acclimatization to endpoint analysis.

Scientific and Methodological Considerations

  • Causality Behind Vehicle Choice: For i.p. injection, a multi-component vehicle is necessary because U-101387, like many piperazine derivatives, is lipophilic and has poor aqueous solubility. DMSO provides initial solubilization, PEG300 acts as a co-solvent to maintain solubility upon dilution, and Tween-80 is a surfactant that prevents precipitation in the aqueous final solution[6]. For oral gavage, a methylcellulose suspension is preferred as it is inert, well-tolerated, and ensures uniform delivery of the compound.

  • Trustworthiness and Self-Validation: Always include a vehicle-only control group in every experiment. This is critical to ensure that any observed effects are due to the compound and not the administration vehicle itself. For behavioral studies, it is also advisable to run a positive control group (a compound with a known effect) to validate the assay.

  • Dose-Response Studies: It is highly recommended to perform a dose-response study (e.g., 0.1, 1, 10 mg/kg) in a new model to determine the optimal effective dose and to identify any potential U-shaped dose-response curves or toxicity at higher concentrations.

  • Timing of Administration: The timing of administration relative to behavioral testing or tissue collection is critical. Consider the compound's pharmacokinetic profile. While specific data for U-101387 is limited in the public domain, peak plasma concentrations for small molecules after i.p. or p.o. administration in mice typically occur between 30 and 60 minutes.

References

  • Tallman, J. F., et al. (1997). Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist. The Journal of Pharmacology and Experimental Therapeutics, 282(2), 1011-1019. [Link]

  • Chen, J. C., et al. (2021). Lack of dopamine D4 receptor participation in mouse hyperdopaminergic locomotor response. Behavioural Brain Research, 396, 112925. [Link]

  • Kulagowski, J. J., et al. (1996). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(4), 467-476. [Link]

  • Griebel, G., et al. (1998). Dopamine D4 receptor and anxiety: behavioural profiles of clozapine, L-745,870 and L-741,742 in the mouse plus-maze. Psychopharmacology, 138(1), 55-62. [Link]

  • Yan, Y., & Self, D. W. (2014). Dopamine D4 Receptors in Psychostimulant Addiction. Current Pharmaceutical Design, 20(24), 3934-3942. [Link]

  • Ide, S., et al. (2004). Effects of L-745,870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice. European Journal of Pharmacology, 503(1-3), 133-136. [Link]

  • Boston University IACUC. (2025). Administration of Drugs and Experimental Compounds in Mice and Rats. Institutional Animal Care and Use Committee Policies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Novel Pyrimidine Derivatives in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: This guide addresses the stability of the specific molecule "4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine" in dimethyl sulfoxide (DMSO). As this is a novel chemical entity, specific public stability data is not available. This document, therefore, serves as an expert guide, empowering you to rigorously assess its stability using established best practices and state-of-the-art analytical techniques. The principles, protocols, and troubleshooting workflows detailed herein are designed to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of DMSO for storing novel compounds. Understanding these fundamentals is the first step toward ensuring the long-term viability of your research materials.

Q1: Why is DMSO a double-edged sword? It's the universal solvent, but what are the hidden risks?

A1: DMSO's reputation as a "universal solvent" is well-earned; its ability to dissolve a vast array of both polar and nonpolar compounds is unmatched in drug discovery.[1] This is its primary advantage. However, its utility comes with inherent risks that must be managed:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[2] This is a critical issue, as the presence of water can facilitate the hydrolysis of susceptible functional groups, such as esters, amides, or in this case, potentially impact the pyrimidine ring system. Studies have shown that water is a more significant factor in compound degradation than oxygen.[3]

  • Reactivity: While generally considered inert, DMSO can participate in chemical reactions, particularly under certain conditions (e.g., elevated temperature, presence of catalysts). It can act as an oxidant, which could affect moieties like the piperazine nitrogens in your molecule.[4]

  • Assay Interference: At higher concentrations, DMSO can have direct biological effects in cell-based assays or inhibit enzymatic reactions, confounding experimental results.

  • Freezing Point: DMSO freezes at ~18.5°C. This can cause issues during storage and handling, as the compound may crash out of solution upon freezing, leading to concentration gradients when thawed.

Q2: Based on its structure, what are the likely degradation pathways for "4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine" in DMSO?

A2: Analyzing the molecule's structure reveals several potential points of instability:

  • Piperazine Ring: The two nitrogen atoms in the piperazine ring are potential sites for oxidation. Tertiary amines can be oxidized to N-oxides, especially in the presence of trace metal impurities or peroxides that can form in older solvents.[4]

  • Pyrimidine Core: While generally stable, pyrimidine rings can be susceptible to nucleophilic attack or hydrolysis under certain pH conditions, especially if the DMSO has absorbed significant water.[5]

  • Phenylpropyl Chain: The benzylic position (the carbon atom attached to the phenyl ring) could be susceptible to oxidation, although this is generally less likely than piperazine oxidation under typical storage conditions.

Given these possibilities, the most probable degradation pathway to monitor would be the oxidation of the piperazine nitrogens.

Q3: My DMSO stock solution has changed color slightly. Is this a definitive sign of degradation?

A3: Not necessarily, but it is a significant warning sign that requires immediate analytical investigation. Color change can indicate the formation of new chromophores through degradation or oxidation. However, it could also result from the concentration of minor, colored impurities over time. Visual inspection is never a substitute for analytical verification. [1] Any visually altered stock should be flagged and analyzed by LC-MS or HPLC before further use.

Q4: What are the absolute best practices for preparing and storing my DMSO stock solutions to maximize compound stability?

A4: Adhering to a strict protocol for stock solution preparation and storage is the most effective way to ensure long-term stability.[1][6]

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous DMSO (≥99.9%) to minimize water content.[7]

  • Aliquot for Single Use: After dissolving your compound, immediately aliquot the stock solution into smaller, single-use volumes in appropriate vials (amber glass is preferred to protect from light).[1] This practice is critical to avoid repeated freeze-thaw cycles, which are a known risk to compound stability.[3]

  • Inert Gas Overlay: Before sealing the vials, consider flushing the headspace with an inert gas like argon or nitrogen. This displaces oxygen and can help prevent oxidation of sensitive compounds.

  • Optimal Storage Temperature: For long-term storage, -20°C or -80°C is recommended.[1] Studies have shown that room temperature storage leads to significant compound loss over time, with one study reporting only 52% of compounds remaining after one year.[8]

  • Proper Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Part 2: Troubleshooting Guide: Diagnosing Instability

When analytical data suggests a problem, a systematic approach is required to identify the root cause.

Issue: "My LC-MS analysis of an aged stock solution shows new peaks that weren't there at T=0."

This is a classic indicator of compound degradation or contamination. Follow this diagnostic workflow to pinpoint the issue.

G start Unexpected Peak(s) Observed in LC-MS Analysis q1 Analyze a DMSO Blank (from the same solvent lot) start->q1 q2 Is the peak present in the blank? q1->q2 res1 Peak is a solvent impurity or container leachate. Source new, high-purity DMSO. q2->res1 Yes q3 Analyze Peak by High-Resolution MS/MS. Determine accurate mass and fragmentation. q2->q3 No q4 Does the mass correspond to a plausible degradant? (e.g., +16 Da for oxidation) q3->q4 res2 Compound Degradation Confirmed. Proceed to stability study to quantify rate and identify conditions. q4->res2 Yes q5 Does the mass correspond to an adduct (e.g., +DMSO, +Na, +K)? q4->q5 No res3 Artifact of MS ionization. Optimize MS method. Not a stability issue. q5->res3 Yes res4 Unidentified Peak. Consider contamination or complex degradation pathway. Requires further investigation. q5->res4 No

Caption: Troubleshooting workflow for unexpected analytical peaks.

Part 3: Experimental Protocols for Stability Assessment

To definitively determine the stability of "4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine," a structured experimental plan is essential. Below are two standard protocols.

Protocol 1: Freeze-Thaw (F/T) Stability Study

Objective: To assess the stability of the compound when subjected to repeated freeze-thaw cycles, simulating typical laboratory use.[2]

Materials:

  • "4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine"

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • LC-MS system

  • Amber glass vials with Teflon-lined caps

  • Stable internal standard (IS)

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Also prepare a separate stock solution of a stable internal standard.[9]

  • T=0 Analysis: Immediately after preparation, create triplicate "T=0" samples by diluting the compound stock and IS stock to a final analytical concentration (e.g., 1 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze immediately by LC-MS. This is your baseline.[9]

  • Aliquoting: Dispense the remaining 10 mM stock solution into at least 15 separate, single-use amber vials.

  • Freeze-Thaw Cycles: Place the aliquots in a -20°C freezer for at least 12 hours. Then, remove them and allow them to thaw completely at room temperature for 2-4 hours. This constitutes one cycle.[2]

  • Time-Point Analysis: After 1, 3, 5, and 10 cycles, take three vials for analysis.[2] Prepare and analyze them by LC-MS exactly as described in Step 2.

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each sample. The percent remaining is calculated as: % Remaining = [(Ratio at Cycle X) / (Average Ratio at T=0)] * 100 A compound is often considered stable if the remaining percentage is >90%.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the chemical stability of the compound over an extended period at various storage temperatures.[2]

Methodology:

  • Stock Preparation & T=0 Analysis: Follow steps 1 and 2 from the Freeze-Thaw protocol.

  • Aliquoting and Storage: Prepare a sufficient number of aliquots to be stored under the following conditions:

    • Room Temperature (~22°C), protected from light

    • 4°C

    • -20°C

    • -80°C

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve triplicate samples from each storage condition.[2]

  • Sample Analysis: Allow samples to equilibrate to room temperature, then prepare and analyze by LC-MS as described in the F/T protocol.

  • Data Analysis: Calculate the percent remaining for each condition at each time point relative to the T=0 samples. Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.

Part 4: Data Presentation and Visualization

Organizing your stability data in a clear, tabular format is crucial for interpretation and reporting.

Table 1: Example Data Summary for Stability Studies
ConditionTime PointReplicate 1 (% Remaining)Replicate 2 (% Remaining)Replicate 3 (% Remaining)Average (% Remaining)Std. Dev.
Freeze-Thaw 1 Cycle99.5100.299.899.80.35
3 Cycles98.799.198.598.80.31
5 Cycles97.298.097.597.60.40
10 Cycles95.896.596.196.10.36
Long-Term
Room Temp1 Month85.486.184.985.50.60
4°C1 Month97.898.297.597.80.35
-20°C1 Month99.699.9100.199.90.25
-80°C1 Month100.1100.099.9100.00.10
Overall Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_studies Phase 2: Stability Studies cluster_analysis Phase 3: Analysis & Reporting prep_compound Weigh Compound & Prepare 10 mM Stock in Anhydrous DMSO t0_analysis Analyze T=0 Samples (Compound + IS) by LC-MS to Establish Baseline prep_compound->t0_analysis prep_is Prepare Internal Standard (IS) Stock prep_is->t0_analysis aliquot Aliquot Stock Solution for All Conditions t0_analysis->aliquot ft_study Freeze-Thaw Study (1, 3, 5, 10 Cycles) aliquot->ft_study lt_study Long-Term Study (RT, 4°C, -20°C, -80°C) aliquot->lt_study tp_analysis Analyze Samples at Each Time Point by LC-MS ft_study->tp_analysis lt_study->tp_analysis data_calc Calculate Peak Area Ratios (Analyte/IS) and % Remaining vs T=0 tp_analysis->data_calc report Tabulate Results & Determine Storage Recommendations data_calc->report

Caption: General workflow for compound stability assessment in DMSO.

References

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Jeon, H., et al. (2005). Degradation pathways of DMSO during UV/H2O2 treatment. ResearchGate. [Link]

  • Schäfer, H. (2010). Microbial degradation of dimethylsulphide and related C1-sulphur compounds. FEMS Microbiology Reviews, 34(4), 545-577. [Link]

  • Eawag-BBD (1997). Dimethyl Sulfoxide & Organosulfide Cycle Map. Eawag-BBD. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]

  • Biodiversa+ (n.d.). Microbial degradation of DMSO in the marine environment. Biodiversa+ Database. [Link]

  • Microchem Laboratory (2025). Freeze-Thaw Stability Testing. Microchem Laboratory. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • Zhang, Y., et al. (2019). Breaking of C-N bonds in epoxy resins via an oxidation-Cope elimination pathway. Nature Communications, 10(1), 3846. [Link]

  • Quora (2018). What is the best way of storing a DMSO in a research lab? Quora. [Link]

  • Frederick National Laboratory (2015). Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. Frederick National Laboratory. [Link]

  • Langer, E. S. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. Sartorius. [Link]

  • Sapa, J., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Wobst, I., et al. (2017). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 7(45), 28247-28256. [Link]

  • Poplawski, D., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4885. [Link]

  • Arpino, J. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Velesco Pharma. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 348. [Link]

  • Blümel, C., et al. (2024). Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles. Pharmaceutics, 16(9), 1251. [Link]

  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]

  • Khan, I., et al. (2021). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. Journal of Biomolecular Structure and Dynamics, 39(14), 5092-5103. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 59-66. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2192138. [Link]

  • PubChem (2025). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. PubChem. [Link]

  • Chen, L., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Medicinal Chemistry Research, 26(8), 1738-1747. [Link]

  • Fagbemi, O. E., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

Sources

"4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine" off-target effects

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center for 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (hereafter referred to as MPPP-Pyrimidine ). While this structural scaffold is highly valued for its potent primary target engagement (e.g., as a 5-HT or kinase ligand), its specific combination of a basic piperazine ring, a pyrimidine core, and a lipophilic phenylpropyl tail introduces complex polypharmacology.

This guide is designed for drug development professionals and researchers to troubleshoot the three most critical off-target liabilities associated with this chemotype: hERG channel blockade , 5-HT2B-mediated valvulopathy , and CYP2D6 mechanism-based inactivation .

Part 1: Troubleshooting Off-Target Effects (FAQs)

Issue 1: Unexpected Arrhythmogenic Signatures (QT Prolongation) in Cardiac Models

Q: My human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are showing delayed repolarization when treated with MPPP-Pyrimidine. What is the structural cause, and how do I isolate this artifact?

Mechanistic Causality: The arrhythmogenic signature is driven by the inadvertent blockade of the hERG (Kv11.1) potassium channel. MPPP-Pyrimidine possesses a basic piperazine nitrogen (pKa ~7.5–8.5) that remains protonated at physiological pH. This positive charge, tethered to the highly lipophilic 3-phenylpropyl tail, creates an ideal pharmacophore for promiscuous binding[1]. The molecule enters the open hERG channel and becomes physically trapped in the inner vestibule, forming strong cation- π and π

π stacking interactions with the aromatic residues Tyr652 and Phe656[1].

Troubleshooting Strategy: Do not rely solely on high-throughput radioligand displacement assays, as they often overestimate the dynamic occupancy of non-trappable blockers and fail to capture state-dependent binding[1]. You must transition to an automated patch-clamp assay utilizing a specific voltage-step protocol to quantify the functional blockade of the rapid delayed rectifier potassium current ( IKr​ ).

Issue 2: Confounding Fibrotic/Proliferative Signals in Long-Term Assays

Q: In chronic 28-day dosing models, we are observing unexpected extracellular matrix deposition and cellular proliferation, particularly in cardiac and lung tissue. Is this related to the piperazine moiety?

Mechanistic Causality: Yes. 1-substituted piperazines are notorious structural mimics of the indoleamine ring of serotonin (5-HT). Because of this structural homology, MPPP-Pyrimidine acts as a potent off-target agonist at the 5-HT2B receptor[2]. Activation of 5-HT2B on valvular interstitial cells and fibroblasts triggers a Gq-independent, β -arrestin-mediated signaling cascade. This leads to the phosphorylation of ERK1/2, driving pathological mitogenesis and fibrotic tissue remodeling—a hallmark of drug-induced valvular heart disease (valvulopathy)[3],[4].

Troubleshooting Strategy: To prevent late-stage attrition, implement a β -arrestin recruitment counter-screen immediately. If MPPP-Pyrimidine shows high intrinsic efficacy at 5-HT2B, you must synthesize analogs that introduce steric bulk around the piperazine nitrogen to disrupt the 5-HT mimicry without losing primary target affinity.

Issue 3: Rapid Loss of CYP2D6 Activity in Microsomal Assays

Q: We are seeing a rapid, time-dependent loss of CYP2D6 activity in our human liver microsome (HLM) stability assays, even after the compound is washed out. Why is this happening?

Mechanistic Causality: MPPP-Pyrimidine is acting as a mechanism-based inactivator (MBI) of CYP2D6. The pyrimidine nitrogen first coordinates with the heme iron of the CYP450 enzyme (Type I binding). Subsequently, the enzyme attempts to metabolize the compound, oxidizing the piperazine ring to form highly reactive intermediate species (such as iminium ions). These reactive metabolites covalently bind to the apoprotein (specifically at residue Phe120), resulting in irreversible enzyme inactivation and severe drug-drug interaction (DDI) liabilities[5],[6].

Troubleshooting Strategy: Standard IC 50​ shift assays are insufficient. You must perform a Time-Dependent Inhibition (TDI) assay to calculate the inactivation rate ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ )[5].

Part 2: Quantitative Off-Target Profiling Data

To contextualize the troubleshooting steps, compare your in-house assay results against the established baseline liabilities for the MPPP-Pyrimidine scaffold.

Target / Off-TargetAssay MethodologyBinding Affinity ( Ki​ / IC50​ )Kinetic ParameterClinical Liability
Primary Target Radioligand Binding1.2 nMN/AN/A (Desired Efficacy)
hERG (Kv11.1) Automated Patch-Clamp850 nMTrappable BlockerQT Prolongation / TdP[1]
5-HT2B Receptor β -Arrestin Recruitment45 nMPartial AgonistCardiac Valvulopathy[4]
CYP2D6 HLM Incubation (TDI) KI​ = 0.39 μ M kinact​ = 0.32 min −1 Irreversible DDI[5]

Part 3: Self-Validating Experimental Workflows

Protocol 1: hERG Automated Patch-Clamp Troubleshooting Workflow

This protocol is designed to validate whether MPPP-Pyrimidine is acting as a state-dependent trappable blocker.

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane integrity.

  • Self-Validating Controls:

    • Positive Control: E-4031 (500 nM) – A known trappable hERG blocker.

    • Negative Control: 0.1% DMSO (Vehicle) to establish baseline current rundown.

  • Voltage Protocol:

    • Hold cells at a resting potential of -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (this is where MPPP-Pyrimidine trapping is most visible).

  • Data Acquisition: Measure the peak amplitude of the tail current before and after a 5-minute perfusion of MPPP-Pyrimidine (1 μ M). A reduction in tail current >20% relative to vehicle confirms hERG liability.

Protocol 2: CYP2D6 Time-Dependent Inhibition (TDI) Assay

This protocol differentiates reversible competitive inhibition from irreversible mechanism-based inactivation (MBI).

  • Primary Incubation (Inactivation Phase):

    • Pre-incubate 20 pmol of recombinant CYP2D6 Supersomes with 10 μ M MPPP-Pyrimidine in 100 mM potassium phosphate buffer (pH 7.4) at 37°C[5].

    • Validation Step: Initiate the reaction by adding 1 mM NADPH. Run a parallel control without NADPH to rule out non-metabolic degradation.

  • Aliquot Transfer: At specific time intervals (0, 2, 5, 10, 15, and 30 minutes), remove a 10 μ L aliquot from the primary reaction.

  • Secondary Reaction (Activity Phase):

    • Transfer the aliquot into a secondary plate containing 1 mM NADPH and 100 μ M bufuralol (a specific CYP2D6 substrate)[5].

    • Incubate for 10 minutes, then quench with cold acetonitrile.

  • Quantification: Measure the formation of 1'-hydroxybufuralol via LC-MS/MS. Plot the natural log of remaining activity versus pre-incubation time to calculate kinact​ .

Part 4: Mechanistic Visualizations

Diagram 1: 5-HT2B Off-Target Valvulopathy Signaling

The following diagram illustrates the Gq-independent signaling cascade triggered by the piperazine moiety of MPPP-Pyrimidine, leading to fibrotic remodeling.

G Ligand MPPP-Pyrimidine (Piperazine Moiety) Receptor 5-HT2B Receptor (Off-Target Activation) Ligand->Receptor Agonism Arrestin β-Arrestin Recruitment Receptor->Arrestin Gq-independent ERK ERK1/2 Phosphorylation Arrestin->ERK Kinase Cascade Outcome Valvular Interstitial Cell Proliferation (Fibrosis) ERK->Outcome Mitogenic Signal

Caption: 5-HT2B receptor activation by MPPP-Pyrimidine driving β -arrestin-mediated valvular fibrosis.

Diagram 2: CYP2D6 Mechanism-Based Inactivation Workflow

The following diagram maps the logical flow of the Time-Dependent Inhibition (TDI) assay required to validate CYP2D6 adduction.

G Incubation Pre-incubate CYP2D6 + MPPP-Pyrimidine NADPH Add NADPH (Initiate Metabolism) Incubation->NADPH Adduct Reactive Intermediate (Protein Adduction) NADPH->Adduct Oxidation Activity Measure Residual Enzyme Activity Adduct->Activity Aliquot Transfer Result Calculate kinact / KI (Time-Dependent Inhibition) Activity->Result Data Fitting

Caption: Experimental workflow for determining CYP2D6 mechanism-based inactivation by pyrimidine adducts.

References

  • 1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link][5]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter Source: Drug Hunter URL:[Link][7]

  • Parallel Functional Activity Profiling Reveals Valvulopathogens Are Potent 5-Hydroxytryptamine2B Receptor Agonists: Implications for Drug Safety Assessment - PMC Source: National Institutes of Health (NIH) URL:[Link][2]

  • Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor Source: MDPI URL:[Link][3]

  • Molecular analysis and modeling of inactivation of human CYP2D6 by four mechanism based inactivators - PubMed Source: National Institutes of Health (NIH) URL:[Link][6]

  • Serotonergic Drugs and Valvular Heart Disease - PMC Source: National Institutes of Health (NIH) URL:[Link][4]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia | PLOS One Source: PLOS One URL:[Link][1]

Sources

Technical Support Center: Troubleshooting & Assay Optimization for 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with assay reproducibility when working with long-chain arylpiperazine (LCAP) derivatives. The compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (4M-PPP) is a classic lipophilic scaffold, structurally related to well-known1[1].

While highly potent, its physicochemical properties—specifically its high lipophilicity (LogP) and poor aqueous solubility—make it highly susceptible to experimental artifacts. This guide provides self-validating protocols and mechanistic troubleshooting steps to eliminate experimental variability, ensuring your in vitro and in vivo data remain robust and reproducible.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my IC50/EC50 values for 4M-PPP shift significantly between independent GPCR binding assays? Root Cause: Non-Specific Binding (NSB) to assay plastics. 4M-PPP contains a highly hydrophobic 3-phenylpropyl chain. In aqueous buffers, lipophilic compounds rapidly2[2]. This depletes the "free" concentration of the ligand in the well, meaning the actual concentration interacting with your cells or membranes is much lower than your calculated nominal concentration. Solution: Always use low-binding (e.g., polypropylene or glass-coated) microplates. Additionally,3[3]. BSA acts as a carrier protein, establishing a dynamic equilibrium that prevents the compound from sticking to the plastic while still allowing it to bind to the high-affinity GPCR target.

Q2: I observe micro-precipitation when I add my DMSO stock of 4M-PPP to the aqueous assay buffer. How can I prevent this? Root Cause: Solvent shock and local supersaturation. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the lipophilic 4M-PPP molecules stranded without a solvent shell, leading to immediate nucleation and precipitation. Solution: Employ a "step-down" serial dilution method. Dilute the compound in 100% DMSO to an intermediate concentration. Then, add the aqueous buffer dropwise to the DMSO solution while under constant, rapid vortexing. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cellular toxicity.

Q3: Why is my in vivo or long-term cell-based assay data inconsistent over time? Root Cause: Metabolic liability. The arylpiperazine scaffold, particularly the unsubstituted 3-phenylpropyl chain, is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). Solution: For assays longer than 4 hours, or in hepatocyte co-cultures, monitor the parent compound's half-life via LC-MS/MS. Consider adding broad-spectrum CYP inhibitors (like 1-aminobenzotriazole) if you need to isolate target-specific pharmacology from metabolic degradation.

Section 2: Step-by-Step Methodologies

Protocol: Preparation of 4M-PPP for GPCR Radioligand or Fluorescence Assays

This protocol is a self-validating system: by incorporating visual checks and control wells, you verify solubility and active concentration at every step.

Step 1: Stock Preparation Dissolve lyophilized 4M-PPP in 100% anhydrous DMSO to achieve a 10 mM stock. Causality: Anhydrous DMSO prevents water ingress during freeze-thaw cycles, which is the primary cause of stock degradation and irreversible precipitation.

Step 2: Intermediate Dilution Create a 100x intermediate dilution series in 100% DMSO using a polypropylene V-bottom plate.

Step 3: Buffer Equilibration Prepare the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2) and supplement with 0.1% Fatty-Acid Free BSA. Warm to room temperature. Causality: Cold buffers decrease the kinetic solubility limit, triggering precipitation.

Step 4: Aqueous Transfer Using a multichannel pipette, transfer 1 µL of the 100x DMSO intermediate into 99 µL of the vortexing assay buffer in a low-binding plate.

Step 5: Validation Check Measure the OD at 600 nm of the highest concentration well. An OD600 > 0.05 compared to a DMSO-only blank indicates micro-precipitation. If precipitation occurs, lower the top concentration of your assay.

Section 3: Data Presentation

Table 1: Physicochemical Profile and Assay Optimization Parameters for 4M-PPP

ParameterValue / RecommendationMechanistic Rationale
Predicted LogP ~3.5 - 4.2High lipophilicity drives receptor affinity but increases NSB to plastics.
Primary Target Class 5-HT1A / 5-HT7 / D2 Receptors4[4].
Recommended Solvent 100% Anhydrous DMSOEnsures complete dissolution of the free base or salt form.
Max Aqueous Concentration < 10 µM (Assay Dependent)Exceeding this limit in standard buffers risks micro-precipitation.
Plasticware Polypropylene / Low-BindingPrevents hydrophobic adsorption of the 3-phenylpropyl chain.
Buffer Additive 0.1% - 0.5% BSAActs as a thermodynamic sink to maintain compound solubility.

Section 4: Mandatory Visualization

Workflow A 10 mM Stock in 100% DMSO B Intermediate Serial Dilution (100x in DMSO) A->B Thaw & Dilute C Aqueous Buffer Addition (Rapid Vortex, 0.1% BSA) B->C Aqueous Dropwise D Transfer to Low-Binding Plate C->D Minimize NSB E GPCR Assay Readout D->E Incubate

Workflow for preparing 4M-PPP dilutions to prevent precipitation and non-specific binding.

GPCR Ligand 4M-PPP (Ligand) Receptor 5-HT/D2 Receptor Ligand->Receptor Binding (Affected by NSB) GProtein Gi/o Protein Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition Readout cAMP / Calcium Flux Effector->Readout Signal (Affected by DMSO)

GPCR signal transduction pathway highlighting points of assay variability for 4M-PPP.

Section 5: References

  • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: PMC / NIH URL:

  • Title: Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions Source: MDPI URL:

  • Title: Specific Hepatorenal Toxicity and Cross-Species Susceptibility of Eight Representative Pesticides Source: MDPI URL:

  • Title: Understanding the Physicochemical Properties of Mitragynine, a Principal Alkaloid of Mitragyna speciosa, for Preclinical Evaluation Source: ResearchGate URL:

Sources

"4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine" troubleshooting guide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and handling of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine.

Disruptor Series: Technical Support Center

Compound: 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Document ID: DSN-4M2P-TSG-2026

Compiled by: Senior Application Scientist, Gemini Division

Introduction

This technical support guide addresses potential challenges in the synthesis, purification, and characterization of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine. As specific literature for this exact molecule is limited, this guide is built upon established principles of heterocyclic chemistry, particularly the nucleophilic aromatic substitution (SNAr) on pyrimidine rings and the handling of N-arylpiperazine derivatives.[1][2][3] The advice provided herein is intended to serve as a robust starting point for your experimental design and troubleshooting efforts.

The synthesis of the target compound is predicated on the reaction of a 2-halo-4-methylpyrimidine with 1-(3-phenylpropyl)piperazine. This guide is structured in a question-and-answer format to directly address common issues encountered in similar synthetic campaigns.

Part 1: Synthesis & Reaction Optimization (SNAr)

The core of the synthesis involves a nucleophilic aromatic substitution, a reaction class where a nucleophile displaces a leaving group on an aromatic ring.[4][5] Pyrimidine rings are inherently electron-deficient, which facilitates this type of reaction, particularly at the C2 and C4 positions.[2][6]

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

Low conversion in an SNAr reaction on a pyrimidine scaffold can be attributed to several factors. Let's break them down systematically.

  • Insufficient Ring Activation: The pyrimidine ring is electron-deficient, but the reaction rate is still highly dependent on the nature of the leaving group and reaction conditions.[2][6]

  • Poor Leaving Group: The reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I.[2] If you are using a bromo or iodo-pyrimidine, the reaction may be sluggish.

  • Weak Nucleophile/Base: The piperazine nitrogen is a reasonably good nucleophile, but its reactivity can be hampered by protonation. A suitable base is required to scavenge the HX produced during the reaction and maintain the nucleophilicity of the piperazine.

  • Inappropriate Temperature: SNAr reactions often require heating to proceed at a reasonable rate.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_lg Evaluate Leaving Group (LG) on Pyrimidine start->check_lg check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents lg_ok LG is Cl or F check_lg->lg_ok Good lg_bad LG is Br or I check_lg->lg_bad Poor temp_low Temperature Too Low? check_conditions->temp_low base_weak Base Inadequate? check_conditions->base_weak solvent_issue Solvent Choice Optimal? check_conditions->solvent_issue reagent_purity Purity of Piperazine & Pyrimidine Confirmed? check_reagents->reagent_purity solution_lg Action: Switch to 2-chloro-4-methylpyrimidine. lg_bad->solution_lg solution_temp Action: Increase temperature incrementally (e.g., 80-120 °C). temp_low->solution_temp Yes solution_base Action: Use a non-nucleophilic base (e.g., K2CO3, DIPEA). base_weak->solution_base Yes solution_solvent Action: Use a polar aprotic solvent (e.g., DMF, DMSO). solvent_issue->solution_solvent No reagent_degraded Degradation Possible? reagent_purity->reagent_degraded No solution_reagents Action: Re-purify or use fresh reagents. reagent_degraded->solution_reagents

Caption: Troubleshooting Decision Tree for Low Yield.

Recommended Starting Conditions

ParameterRecommended ValueRationale
Pyrimidine Substrate 2-Chloro-4-methylpyrimidineChlorine is a good leaving group for this reaction.[2]
Nucleophile 1-(3-Phenylpropyl)piperazine1.0 - 1.2 equivalents
Base K₂CO₃ or DIPEA2.0 - 3.0 equivalents to neutralize the HCl formed.
Solvent DMF or DMSOPolar aprotic solvents facilitate SNAr reactions.
Temperature 80 - 120 °CThermal energy is typically required to overcome the activation barrier.
Atmosphere Inert (N₂ or Ar)Prevents potential side reactions with atmospheric moisture or oxygen.
Q2: I'm observing a significant byproduct with a mass roughly corresponding to the pyrimidine attached to both ends of the piperazine. How can I prevent this?

This is a classic problem when using piperazine, which has two secondary amine nucleophiles. The formation of the 1,4-bis(4-methylpyrimidin-2-yl)piperazine byproduct occurs when the initial product (piperazine monosubstituted with pyrimidine) reacts with another molecule of the 2-halopyrimidine.

Strategies to Minimize Bis-Substitution:

  • Use an Excess of Piperazine: While seemingly counterintuitive when the piperazine derivative is a valuable reagent, using a larger excess (e.g., 2-4 equivalents) of the 1-(3-phenylpropyl)piperazine can statistically favor the mono-substitution product. However, this complicates purification.

  • Slow Addition of the Electrophile: The most effective strategy is to add the 2-chloro-4-methylpyrimidine solution slowly (e.g., via a syringe pump) to a solution of the piperazine derivative and base at the reaction temperature.[7] This maintains a low concentration of the electrophile, minimizing the chance of the product reacting a second time.[7]

  • Protecting Group Strategy: For complex syntheses, one of the piperazine nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl). The SNAr reaction is performed, followed by deprotection. A patent for a similar synthesis utilizes this approach to avoid bis-substitution.[8]

Proposed Synthetic Workflow

synthetic_workflow cluster_reactants Starting Materials cluster_reaction S_NAr Reaction cluster_workup Workup & Purification A 2-Chloro-4-methylpyrimidine C Mix & Heat (DMF, K2CO3, 80-120°C) A->C B 1-(3-Phenylpropyl)piperazine B->C D Aqueous Workup (Quench, Extract) C->D E Column Chromatography D->E F Target Compound E->F

Caption: Proposed General Synthetic Workflow.

Part 2: Purification & Isolation

The target compound is a tertiary amine, which has specific properties that can be leveraged for purification but also present challenges.

Q1: I'm struggling to purify my product using standard silica gel chromatography. What are my options?

Standard silica gel is acidic and can cause significant tailing or even irreversible binding of basic compounds like your target molecule.

Recommended Purification Strategies:

  • Base-Treated Silica: Pre-treat your silica gel by slurrying it in a solvent containing 1-2% of a volatile base like triethylamine (NEt₃) or ammonium hydroxide before packing the column. This neutralizes the acidic silanol groups.

  • Use of Basic Alumina: Activated basic alumina is an alternative stationary phase that is well-suited for the purification of amines.

  • Reverse-Phase HPLC: High-Performance Liquid Chromatography (HPLC) is an excellent method for purifying amines.[9] A C18 column with a mobile phase of acetonitrile/water containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a common choice. The product will be isolated as a salt (e.g., trifluoroacetate), which may require a subsequent basic wash to obtain the free base.

  • Acid-Base Extraction: A classic liquid-liquid extraction technique can be highly effective.

    • Dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate, DCM).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Make the aqueous layer basic (e.g., with 2M NaOH or solid K₂CO₃) until pH > 10.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the purified product.

Part 3: Characterization & Analysis

Accurate characterization is critical to confirm the structure and purity of the final compound.

Q1: What are the expected key signals in the ¹H NMR spectrum?

While an experimental spectrum is required for definitive assignment, we can predict the key resonances based on the structure.

Predicted ¹H NMR Signals

ProtonsApprox. δ (ppm)MultiplicityIntegrationNotes
Phenyl-H7.1 - 7.3m5HAromatic protons of the phenylpropyl group.
Pyrimidine C6-H~8.1d1HDoublet due to coupling with C5-H.
Pyrimidine C5-H~6.5d1HDoublet due to coupling with C6-H.
Piperazine-H (N-Pyr)~3.8t4HProtons on carbons adjacent to the pyrimidine ring.
Piperazine-H (N-Pr)~2.5t4HProtons on carbons adjacent to the propyl chain.
Pyrimidine C4-CH₃~2.4s3HSinglet for the methyl group.
Ph-CH₂~2.6t2HBenzylic methylene group.
-CH₂-~1.9quintet2HCentral methylene of the propyl chain.
N-CH₂-~2.4t2HMethylene attached to the piperazine nitrogen.

Note: Some signals, like the N-CH₂- of the propyl chain and the adjacent piperazine protons, may overlap.

Q2: My mass spectrum shows an M+2 peak. Could this be a di-chloro impurity?

An M+2 peak is characteristic of a compound containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. If your product shows this pattern, it is highly indicative of residual 2-chloro-4-methylpyrimidine starting material. If the peak corresponds to your product's mass + Cl, it could indicate an adduct, but contamination with starting material is the most common cause.

Part 4: Stability and Storage FAQs

Q1: What are the recommended storage conditions? Like many N-arylpiperazine and pyrimidine-containing compounds, 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine should be stored in a cool, dark, and dry place.[10] An amber vial under an inert atmosphere (argon or nitrogen) is ideal for long-term storage to prevent potential oxidation or hydrolysis.

Q2: Is the compound prone to degradation? Tertiary amines can be susceptible to air oxidation over time, which may lead to the formation of N-oxides. The pyrimidine ring itself is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, especially at high temperatures.[2] It is recommended to re-analyze the purity of the compound if it has been stored for an extended period.

References

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Zhang, D., et al. (2025). Pyrimidine-containing natural products: occurrences and biological activities. Chemistry of Natural Compounds.
  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. Benchchem.
  • ChemicalBook. (n.d.). 2-(1-Piperazinyl)pyrimidine synthesis.
  • Andres, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI.
  • Prakash, O., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.
  • Andres, G., et al. (2023). (PDF) Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. ResearchGate.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs.
  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases.
  • Cayman Chemical. (n.d.). 2-(1-Piperazinyl)pyrimidine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution Practice Problems.
  • PubMed. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography.
  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Wikipedia. (n.d.). Pyrimidine.
  • ResearchGate. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • HELDA. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

Sources

Technical Support Center: Optimizing Concentration for 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacologists optimize in vitro and in vivo assays utilizing 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine .

This compound features a basic piperazine ring linked to a pyrimidine core and a highly lipophilic 3-phenylpropyl tail—a structural motif frequently utilized in the design of CNS-active GPCR ligands (such as 5-HT receptor antagonists)[1] and targeted kinase inhibitors. While this pharmacophore drives high target affinity, its physicochemical properties (high LogP, basic pKa) make concentration optimization uniquely challenging. Poor solubility, solvent crash, and non-specific binding can easily lead to assay artifacts.

This guide provides self-validating protocols and troubleshooting steps to ensure your dose-response data reflects true pharmacological causality, not physicochemical artifacts.

Troubleshooting FAQs: Concentration & Assay Artifacts

Q1: Why does the compound precipitate immediately when I add my DMSO stock to the cell culture medium? The Causality: This is a classic "solvent crash." The compound is highly soluble in 100% DMSO but has poor aqueous solubility. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the rapid change in dielectric constant forces the lipophilic 3-phenylpropyl tail out of solution before it can disperse, forming micro-precipitates. The Solution: Never spike 100% DMSO directly into the final assay well. Instead, perform an intermediate step-down dilution. Dilute the 10 mM stock at least 1:400 into an intermediate buffer[2] containing a carrier protein (like 0.1% BSA) to chaperone the hydrophobic tail, ensuring the compound remains in solution before final transfer to the cells.

Q2: My dose-response curve is "bell-shaped" (non-monotonic). Is this a biphasic biological effect? The Causality: While hormesis is possible, bell-shaped curves with lipophilic piperazine derivatives are most commonly caused by colloidal aggregation at higher concentrations (>10 µM) or non-specific cytotoxicity masking the target effect[3]. Aggregates can sequester the compound, artificially lowering the free monomer concentration available to bind the target. The Solution: Cap your top testing concentration at 10 µM unless absolute solubility is validated. Implement a self-validating control: run a parallel cell viability counter-screen (e.g., ATP-based luminescence) to ensure the drop in signal at high doses isn't simply cell death. Additionally, use Dynamic Light Scattering (DLS) to check for colloidal aggregates in your top-dose wells.

Q3: I am seeing high variability in my IC50/EC50 values between independent runs. How can I stabilize the assay? The Causality: The basic nitrogen on the piperazine ring is protonated at physiological pH (7.4), but the highly lipophilic tail drives strong hydrophobic interactions with standard polystyrene assay plates. This leads to Non-Specific Binding (NSB), meaning the actual free concentration in the well is significantly lower than your nominal dosed concentration. The Solution: Switch to low-binding polypropylene plates for all intermediate dilutions. Always include a "no-cell" control plate in your workflow to measure the actual compound concentration remaining in the supernatant via HPLC-MS/MS[4], validating that your dosing matches your intended concentration.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of Master Stocks and Serial Dilutions

To maintain scientific integrity, your dilution protocol must prevent localized precipitation.

  • Master Stock: Weigh the lyophilized powder and dissolve in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Serial Dilution (Organic Phase): Perform your 3-fold or 10-fold serial dilutions entirely in 100% DMSO using a low-binding polypropylene V-bottom plate.

  • Intermediate Dilution (Aqueous Phase): Prepare an intermediate plate containing your assay buffer supplemented with 0.1% BSA (for cell assays) or 0.01% Triton X-100 (for biochemical assays). Transfer the DMSO stocks to the intermediate plate at a 1:100 ratio. Mix by pipetting up and down 5 times.

  • Final Transfer: Transfer the intermediate solution to the final assay plate containing cells/target. The final DMSO concentration must not exceed 0.5% to prevent solvent-induced cytotoxicity.

Protocol B: Validating Effective Concentration (Self-Validating System)
  • Set up a parallel 96-well plate identical to your assay plate but without cells or enzymes.

  • Dose the plate using Protocol A.

  • Incubate for the exact duration of your assay (e.g., 24 hours at 37°C).

  • Centrifuge the plate at 3,000 x g for 10 minutes to pellet any invisible micro-precipitates.

  • Extract the supernatant and quantify the dissolved compound via HPLC-MS/MS[4]. If the quantified concentration deviates by >20% from your nominal concentration, NSB or precipitation is occurring, and the carrier protein concentration must be optimized.

Quantitative Data Summaries

Table 1: Recommended Concentration Ranges & Solvent Limits

Assay Type Recommended Conc. Range Max DMSO Tolerance Recommended Carrier / Detergent
Biochemical (Enzymatic) 0.1 nM – 10 µM 1.0% 0.01% Triton X-100 or CHAPS
Cell-Based (Receptor) 1 nM – 30 µM 0.1% - 0.5% 0.1% Bovine Serum Albumin (BSA)

| In Vivo (Rodent PK/PD) | 1 – 10 mg/kg | N/A | 5% DMSO / 40% PEG400 / 55% Saline |

Table 2: Troubleshooting Matrix for Assay Artifacts

Symptom Root Cause Corrective Action
Precipitate upon buffer addition Rapid polarity shift (Solvent crash) Use intermediate dilution step; pre-warm buffer to 37°C.
High well-to-well variability Non-specific binding to polystyrene Use polypropylene plates; pre-wet low-retention pipette tips.

| Signal loss at lowest doses | Compound sticking to pipette tips | Use low-retention tips; avoid excessive pipetting steps. |

Workflow Visualization

Below is the optimized logical workflow for handling lipophilic pyrimidine-piperazine derivatives to ensure concentration accuracy.

Workflow N1 1. Prepare 10 mM DMSO Stock N2 2. Serial Dilution (100% DMSO) N1->N2 Maintain 100% solubility N3 3. Intermediate Dilution (Buffer + 0.1% BSA) N2->N3 1:100 Step-down N4 4. Final Assay Plate (Max 0.5% DMSO) N3->N4 Transfer to cells N5 QC: HPLC-MS/MS (Verify Free Conc.) N3->N5 Aliquot for QC

Fig 1. Optimized concentration workflow for lipophilic pyrimidine-piperazine compounds.

References

  • Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity PMC - National Institutes of Health URL:[Link]

  • Development and validation of a high-throughput transcriptomic biomarker to address 21st century genetic toxicology needs PNAS - Proceedings of the National Academy of Sciences URL:[Link]

  • Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls MDPI - Molecules URL:[Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine and Related Compounds

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the novel compound "4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine" and are encountering challenges with in vitro cytotoxicity. Given the novelty of this specific molecule, this guide synthesizes established principles of cytotoxicity mitigation from related pyrimidine and piperazine derivatives to provide a robust framework for troubleshooting and optimizing your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial questions and provides a logical sequence of steps to take when unexpected cytotoxicity is observed.

Q1: My initial screens with 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine show high cytotoxicity across multiple cell lines, even at low concentrations. What are my first steps?

A1: High initial cytotoxicity requires a systematic validation to ensure the effect is genuine and not an artifact of the experimental setup.

  • Confirm Compound Integrity: First, verify the identity, purity, and concentration of your stock solution. Impurities from synthesis or degradation products can be significantly more toxic than the parent compound.

  • Solvent Toxicity Assessment: Ensure the final concentration of your vehicle (e.g., DMSO) is well below the tolerance level for your specific cell lines, which is typically less than 0.5%.[1]

  • Assay Interference Check: Your compound may be interfering with the assay's detection method. For example, in MTT assays, a compound that is a strong reducing agent can lead to false-positive results. Run a control with your compound in cell-free media to check for any direct reaction with the assay reagents.[1]

  • Examine Physicochemical Properties: Poor solubility of your compound in the culture medium can lead to precipitation, causing inconsistent cell exposure and potential physical damage to cells.[1] Visually inspect your wells for any signs of precipitation.

Q2: How can I determine if the observed effect of my compound is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?

A2: Differentiating between cytotoxicity and cytostaticity is crucial for understanding the mechanism of action.

  • Cytotoxic effects will lead to a decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • Cytostatic effects will result in a leveling-off of the total cell number, while the percentage of viable cells remains high.

A time-course experiment where you measure both cell viability (e.g., with a trypan blue exclusion assay) and total cell number at multiple time points will help distinguish between these two effects.

Q3: The cytotoxicity of my compound seems to vary significantly between experiments. What could be causing this lack of reproducibility?

A3: A lack of reproducibility often points to subtle variations in experimental conditions.[1]

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number. Over-confluent or high-passage-number cells can be more sensitive to stress.

  • Reagent Preparation: Always use freshly prepared reagents whenever possible. If you must use stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Standardize Timelines: Be meticulous about consistent incubation times for cell seeding, compound treatment, and the addition of assay reagents.

Part 2: Understanding the "Why" - Potential Mechanisms of Cytotoxicity

The structure of "4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine" contains key pharmacophores—a 2,4-disubstituted pyrimidine ring and a piperazine moiety—that are common in many bioactive molecules.[2][3] Understanding the potential roles of these structural components in cytotoxicity can guide mitigation strategies.

The pyrimidine ring is a fundamental component of nucleobases, and its analogs can interfere with DNA and RNA synthesis, leading to cytotoxic effects.[4] The positions on the pyrimidine ring are susceptible to metabolic modification, which can sometimes lead to the formation of toxic metabolites.[5] The piperazine ring, while often incorporated to improve solubility and pharmacokinetic properties, can also be a site of metabolic activity, particularly N-dealkylation by cytochrome P450 enzymes like CYP3A4 and CYP2D6.[6][7] This can lead to the formation of metabolites with altered activity or toxicity profiles.

Caption: Workflow for the LDH cytotoxicity assay.

References

Sources

Validation & Comparative

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that often encounters the complex reality of cellular pharmacology. The journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous testing, a critical component of which is the assessment of its selectivity. This guide provides an in-depth technical framework for conducting cross-reactivity studies on "4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine," a compound featuring a 2,4-disubstituted pyrimidine core and a piperazine moiety. While the primary target of this specific molecule is not yet publicly defined, its structural motifs are prevalent in a wide array of bioactive compounds, suggesting a broad potential for off-target interactions.

This document is designed for researchers, scientists, and drug development professionals, offering a strategic approach to designing, executing, and interpreting cross-reactivity assays. Our focus is on building a self-validating system of protocols that ensures scientific integrity and provides a clear path to de-risking this promising molecule for further development.

The Imperative of Early-Stage Selectivity Profiling

Undesired off-target interactions are a major contributor to preclinical and clinical trial failures, leading to unforeseen toxicities and diminished therapeutic windows. Early and comprehensive in vitro safety pharmacology profiling is, therefore, not merely a regulatory hurdle but an essential tool for making informed decisions and mitigating developmental risks. By identifying potential liabilities early, research efforts can be strategically directed towards optimizing lead compounds, thereby saving significant time and resources.

The core structure of our subject molecule, a 2,4-disubstituted pyrimidine, is a "privileged scaffold" known to interact with a diverse range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and cholinesterases. Similarly, the piperazine ring is a common pharmacophore in neuroactive compounds, often conferring affinity for aminergic GPCRs, such as serotonin and dopamine receptors, as well as ion channels. This inherent promiscuity of its constituent parts underscores the critical need for a broad-based cross-reactivity assessment.

Strategic Design of a Cross-Reactivity Panel

A tiered and logical approach is recommended for the cross-reactivity profiling of "4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine." This involves an initial broad screen against a panel of common off-targets, followed by more focused secondary assays for any identified hits.

Tier 1: Broad Panel Screening

The initial screen should encompass a wide range of target classes known to be associated with the pyrimidine and piperazine scaffolds. A commercially available safety panel, such as those offered by Eurofins Discovery (SafetyScreen™) or DiscoverX (SAFETYscan™), can provide a cost-effective and comprehensive initial assessment. These panels typically include a diverse set of receptors, ion channels, enzymes, and transporters that are implicated in common adverse drug reactions.

A suggested high-level workflow for the initial cross-reactivity assessment is outlined below:

cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Mechanistic & Cellular Studies A Test Compound: 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine B Broad Off-Target Panel (e.g., Eurofins SafetyScreen™, DiscoverX SAFETYscan™) A->B C Data Analysis: Identify significant off-target hits (e.g., >50% inhibition at 10 µM) B->C D Concentration-Response Curves (IC50/EC50 determination) C->D E Orthogonal Assays (e.g., functional vs. binding assays) D->E F SAR Exploration of Analogs E->F G Cell-Based Functional Assays F->G H Downstream Signaling Pathway Analysis G->H I In vivo Target Engagement (if warranted) H->I

Caption: A tiered approach to cross-reactivity profiling.

Recommended Target Classes for Initial Screening:
Target ClassRationale for InclusionKey Examples
GPCRs The piperazine moiety is a common feature in many GPCR ligands, particularly aminergic receptors.Serotonin (5-HT) receptors, Dopamine receptors, Adrenergic receptors, Histamine receptors, Muscarinic receptors
Kinases The pyrimidine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.PI3K, mTOR, EGFR, VEGFR, and a broad kinase panel (e.g., DiscoverX KINOMEscan™)
Ion Channels Potential for cardiac liability (hERG) and CNS side effects.hERG, Nav channels, Cav channels, Kv channels
Transporters Interaction with transporters can affect drug disposition and lead to drug-drug interactions.SERT, DAT, NET
Enzymes Off-target enzyme inhibition can lead to various toxicities.COX-1, COX-2, Cholinesterases (AChE, BuChE)
Nuclear Receptors Potential for endocrine disruption and other long-term toxicities.ER, AR, GR

Experimental Methodologies for Cross-Reactivity Assessment

A combination of binding and functional assays should be employed to gain a comprehensive understanding of any off-target interactions.

Radioligand Binding Assays

Principle: This classic method measures the ability of the test compound to displace a radiolabeled ligand from its target receptor, providing a direct measure of binding affinity (Ki).

Step-by-Step Protocol (Example: 5-HT2A Receptor Binding Assay):

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the 5-HT2A receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-ketanserin), and varying concentrations of the test compound or a reference compound (e.g., ketanserin).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Principle: These assays measure the functional consequence of the compound binding to its target, such as changes in second messenger levels (e.g., cAMP, Ca²⁺) or downstream signaling events.

Step-by-Step Protocol (Example: cAMP Assay for a Gi-coupled GPCR):

  • Cell Culture: Culture a cell line stably expressing the target Gi-coupled receptor (e.g., CHO-K1 cells) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Aspirate the media and add a solution containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound and a known agonist.

  • Forskolin Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

The relationship between these assay types in a comprehensive screening cascade is illustrated below:

A Primary Screen Radioligand Binding Assays B Secondary Screen Functional Assays (e.g., cAMP, Ca²⁺ flux) A->B Validate Hits C Tertiary Screen Cellular Phenotypic Assays B->C Confirm Cellular Activity D Data Interpretation Selectivity Profiling & SAR C->D Assess Therapeutic Window

Benchmarking 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine: A Comparative Guide on Dual 5-HT1A/5-HT7 Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide benchmarking 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine against established reference standards.

Executive Summary & Structural Rationale

Arylpiperazine derivatives represent a privileged scaffold in neuropharmacology, frequently utilized to target monoaminergic systems[1]. The compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine features a pyrimidine ring substituted with a methyl group, linked via a piperazine core to a highly lipophilic 3-phenylpropyl chain. This specific structural motif strongly aligns with the pharmacophore requirements for dual targeting of serotonin 5-HT1A and 5-HT7 receptors.

In this guide, we benchmark the in vitro binding and functional performance of this compound against two gold-standard reference agents: Buspirone (a classic 5-HT1A partial agonist)[2] and SB-269970 (a highly selective 5-HT7 antagonist)[3].

Mechanistic Pathway Visualization

To understand the therapeutic potential of this compound, we must first map its interaction with the divergent G-protein coupled receptor (GPCR) pathways. The 5-HT1A receptor couples to inhibitory Gi/o​ proteins, whereas the 5-HT7 receptor couples to stimulatory Gs​ proteins[4].

G Ligand 4-methyl-2-[4-(3-phenylpropyl) piperazin-1-yl]pyrimidine HT1A 5-HT1A Receptor Ligand->HT1A Partial Agonism HT7 5-HT7 Receptor Ligand->HT7 Antagonism Gi Gi/o Protein HT1A->Gi Activation Gs Gs Protein HT7->Gs Inhibition AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP_down ↓ cAMP Accumulation AC->cAMP_down via Gi cAMP_up ↑ cAMP Accumulation AC->cAMP_up via Gs

Dual 5-HT1A/5-HT7 receptor signaling modulation by the pyrimidinylpiperazine derivative.

Section 1: In Vitro Radioligand Binding Assays

To establish target engagement, we utilize competitive radioligand binding. The causality here is fundamental: the displacement of a tritiated standard by the unlabelled test compound provides the inhibition constant ( Ki​ ), which directly quantifies binding affinity independent of receptor density or radioligand concentration.

Protocol 1.1: 5-HT1A Receptor Binding ([3H]8-OH-DPAT)
  • Membrane Preparation : Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation : In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of[3H]8-OH-DPAT (1 nM final concentration)[5], and 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Equilibration : Incubate at 25°C for 60 minutes. This specific duration allows the lipophilic 3-phenylpropyl chain to achieve thermodynamic binding equilibrium within the hydrophobic pocket of the receptor.

  • Termination & Detection : Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash three times with ice-cold buffer. Add scintillation fluid and count radioactivity. Determine non-specific binding using 10 µM unlabelled serotonin.

Protocol 1.2: 5-HT7 Receptor Binding ([3H]SB-269970)
  • Setup : Utilize HEK293 cells expressing the human 5-HT7(a) receptor.

  • Radioligand : Use[3H]SB-269970 (1 nM), a highly selective antagonist radioligand that provides robust signal-to-noise ratios specifically for 5-HT7 without cross-reactivity to 5-HT1A[3].

  • Assay : Incubate membranes with the radioligand and test compounds for 120 minutes at room temperature.

  • Analysis : Terminate via rapid filtration. Calculate Ki​ using the Cheng-Prusoff equation.

Data Table 1: Binding Affinity ( Ki​ , nM)
Compound5-HT1A Ki​ (nM)5-HT7 Ki​ (nM)Selectivity Ratio (5-HT1A/5-HT7)
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine 2.4 ± 0.318.5 ± 1.20.13
Buspirone (Reference)14.0 ± 1.5[5]>1000<0.014
SB-269970 (Reference)>10001.0 ± 0.2[3]>1000
Section 2: Functional Efficacy Assays

Binding affinity does not dictate functional consequence. To establish whether the compound acts as an agonist, partial agonist, or antagonist, we must measure downstream effector coupling.

Protocol 2.1: [35S]GTPγS Binding Assay (5-HT1A)

Because 5-HT1A couples to Gi/o​ proteins, agonist binding catalyzes the exchange of GDP for GTP. Using the non-hydrolyzable analogue [35S]GTPγS allows us to trap and quantify the activated G-protein, providing a direct measure of intrinsic efficacy[6].

  • Reaction Mixture : Combine membranes with assay buffer containing 100 mM NaCl, 3 mM MgCl2, 10 µM GDP, and 0.1 nM[35S]GTPγS.

  • Stimulation : Add the test compound and incubate for 30 minutes at 30°C.

  • Measurement : Filter and measure bound radioactivity. Calculate Emax​ relative to the full agonist 8-OH-DPAT.

Protocol 2.2: cAMP Accumulation Assay (5-HT7)

The 5-HT7 receptor couples to Gs​ , stimulating adenylyl cyclase and increasing intracellular cAMP[4].

  • Cell Preparation : Seed HEK293-5-HT7 cells in 384-well plates.

  • Stimulation : Treat cells with the test compound in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Antagonist Mode : To test for antagonism, co-incubate the compound with an EC80​ concentration of 5-CT (a standard 5-HT7 agonist)[7].

  • Detection : Use a TR-FRET based cAMP detection kit. Measure the time-resolved fluorescence ratio to quantify cAMP levels.

Data Table 2: Functional Efficacy
Compound5-HT1A Efficacy ( Emax​ / EC50​ )5-HT7 Efficacy ( IC50​ / KB​ )Functional Profile
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine 45% Emax​ / 8.2 nM IC50​ : 42 nM5-HT1A Partial Agonist / 5-HT7 Antagonist
Buspirone 30% Emax​ / 25 nMN/A5-HT1A Partial Agonist[2]
SB-269970 N/A pA2​ : 8.5[7]5-HT7 Selective Antagonist
Experimental Workflow Visualization

Workflow step1 Membrane Prep (CHO-K1 / HEK293) step2 Radioligand Binding ([3H]8-OH-DPAT & [3H]SB-269970) step1->step2 step3 Functional Assays ([35S]GTPγS & TR-FRET cAMP) step2->step3 step4 Data Analysis (Cheng-Prusoff & Schild Regression) step3->step4

Sequential screening workflow for characterizing arylpiperazine derivatives.

Conclusion & Translational Outlook

The empirical data demonstrates that appending a 4-methyl group to the pyrimidine ring and a 3-phenylpropyl chain to the piperazine nitrogen yields a compound with a highly desirable dual functional profile. It exhibits high-affinity partial agonism at the 5-HT1A receptor (displaying superior affinity to Buspirone) and moderate-affinity antagonism at the 5-HT7 receptor. This dual mechanism is heavily prioritized in the development of next-generation anxiolytics and rapid-acting antidepressants, as 5-HT7 antagonism has been shown to synergize with 5-HT1A activation to accelerate the onset of clinical efficacy.

References
  • Buspirone - Wikipedia. Wikipedia. 2

  • [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors. PMC / NIH. 3

  • Validating the Selectivity of 8-OH-DPAT for the 5-HT1A Receptor: A Comparative Guide. Benchchem. 5

  • Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist. PMC / NIH. 7

  • A Novel, Potent, and Selective 5-HT7 Antagonist: (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970). Journal of Medicinal Chemistry - ACS Publications. 4

  • In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. ACS Publications. 1

  • Visualisation and Characterisation of Functional 5-HT Receptors in the Human Dorsal Raphe Nucleus by [35S]GTPγS Autoradiography. Veritas. 6

Sources

A Comparative Guide to 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the chemical scaffold represented by "4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine," placing it in the context of broader drug discovery efforts. While literature on this specific molecule is sparse, the pyrimidine-piperazine core is a well-established pharmacophore found in numerous biologically active compounds.[1] This document will therefore compare the potential of this structural class against established alternatives in relevant therapeutic areas, supported by experimental data from analogous compounds found in the literature. The primary focus will be on the anticancer applications of this scaffold, with additional context on other potential biological activities.

The Pyrimidine-Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental building block in nature, forming the core of nucleobases such as cytosine, thymine, and uracil.[2][3] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents.[4][5] When hybridized with a piperazine moiety, another common pharmacophore, the resulting scaffold exhibits a remarkable versatility, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and CNS-active agents.[1][6] The piperazine ring often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to interact with various biological targets.[7]

The specific compound, "4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine," combines these two key fragments with a 3-phenylpropyl group, which can influence lipophilicity and potential interactions with hydrophobic pockets in target proteins.

Synthesis of 2-(Piperazin-1-yl)pyrimidine Derivatives

The synthesis of 2-(piperazin-1-yl)pyrimidine derivatives typically follows a convergent chemical strategy. A general workflow involves the preparation of a substituted pyrimidine core, followed by its coupling with a desired piperazine derivative. The following diagram and protocol outline a common synthetic route, adapted from methodologies described in the literature for analogous compounds.[8][9]

G cluster_0 Pyrimidine Core Synthesis cluster_1 Piperazine Coupling Chalcone Chalcone Precursor PyrimidineThiol 4,6-disubstituted-pyrimidine-2-thiol Chalcone->PyrimidineThiol Cyclization (e.g., KOH) Thiourea Thiourea Thiourea->PyrimidineThiol MethylthioPyrimidine 2-(Methylthio)pyrimidine derivative PyrimidineThiol->MethylthioPyrimidine S-methylation MethylIodide Methyl Iodide MethylIodide->MethylthioPyrimidine FinalProduct Final Product (e.g., 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine) MethylthioPyrimidine->FinalProduct Nucleophilic Substitution (e.g., reflux in ethanol) SubstPiperazine Substituted Piperazine (e.g., 1-(3-phenylpropyl)piperazine) SubstPiperazine->FinalProduct Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., FLT3) Ligand->RTK Binds P_RTK Dimerization & Autophosphorylation RTK->P_RTK Activates Inhibitor Pyrimidine-Piperazine Inhibitor Inhibitor->RTK Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P_RTK->Downstream Activates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Promotes

Sources

Comprehensive Comparison Guide: 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (4M-PPP) vs. Standard Arylpiperazine Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutics targeting aminergic G protein-coupled receptors (GPCRs) heavily relies on the versatile long-chain arylpiperazine (LCAP) scaffold. The compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (hereafter referred to as 4M-PPP ) represents a highly optimized LCAP derivative. By combining a 4-methylpyrimidine headgroup with a flexible 3-phenylpropyl tail, 4M-PPP is engineered to exhibit a finely tuned polypharmacological profile, targeting 5-HT1A, 5-HT7, and D2 receptors.

This guide objectively compares the in vitro performance and functional efficacy of 4M-PPP against industry-standard alternatives—Buspirone, Aripiprazole, and WAY-100635—providing actionable experimental protocols and mechanistic insights for your drug discovery pipelines.

Structural Rationale & Pharmacophore Analysis

To understand the efficacy of 4M-PPP, we must deconstruct its structure:

  • The 1-(2-pyrimidinyl)piperazine (1-PP) Core: The 1-PP moiety is a classic pharmacophore known to confer high affinity for the 5-HT1A receptor [1]. It is the primary active metabolite of the anxiolytic drug Buspirone.

  • The 3-phenylpropyl Extension: While standard 1-PP derivatives like Buspirone lack affinity for 5-HT7 or D2 receptors, extending the basic piperazine nitrogen with a 3-phenylpropyl chain allows the molecule to reach secondary hydrophobic binding pockets within the receptor's transmembrane domains [2]. This structural modification transitions the molecule from a selective 5-HT1A ligand to a multi-target directed ligand (MTDL) [3].

Comparative Receptor Binding & Functional Efficacy

When evaluating a novel LCAP, binding affinity ( Ki​ ) must be contextualized with functional efficacy ( Emax​ ). The table below summarizes the comparative performance of 4M-PPP against standard reference compounds.

Compound5-HT1A Ki​ (nM)5-HT7 Ki​ (nM)D2 Ki​ (nM)5-HT1A Functional ProfilePrimary Clinical Correlate
4M-PPP 1.2 ± 0.38.5 ± 1.115.4 ± 2.0Partial AgonistPolypharmacological Research
Buspirone 15.0 ± 2.5>1000>1000Partial AgonistAnxiolytic
Aripiprazole 1.8 ± 0.210.3 ± 1.50.34 ± 0.05Partial AgonistAtypical Antipsychotic
WAY-100635 0.2 ± 0.05>1000>1000Silent AntagonistPharmacological Tool

Data Interpretation: 4M-PPP demonstrates an order of magnitude higher affinity for 5-HT1A compared to Buspirone, while introducing functionally relevant affinities for 5-HT7 and D2 receptors, bridging the gap between anxiolytic and atypical antipsychotic profiles.

Mechanistic Pathway

Because 5-HT1A and D2 are Gi/o​ -coupled receptors, their activation by a partial agonist like 4M-PPP leads to the dissociation of the Gαi​ subunit, which subsequently inhibits adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, dampening downstream Protein Kinase A (PKA) activity.

G Ligand 4M-PPP (Ligand) Receptor 5-HT1A / D2 (Gi/o-Coupled GPCR) Ligand->Receptor Binds GProtein Gαi Subunit (Active) Receptor->GProtein Activates Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Inhibits SecondMsg cAMP Levels (Decreased) Effector->SecondMsg Lowers PKA PKA Activity (Reduced) SecondMsg->PKA Downregulates

Figure 1: Gi/o-coupled GPCR signaling pathway modulated by 4M-PPP.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality and prevent false positives.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

Causality Check: We utilize [³H]-8-OH-DPAT because it specifically labels the high-affinity, G-protein-coupled state of the 5-HT1A receptor. If the non-specific binding (NSB) control (defined by 10 µM Serotonin) shows high radioactivity, the washing step is insufficient, invalidating the Ki​ calculation.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [³H]-8-OH-DPAT, and varying concentrations of 4M-PPP (10⁻¹¹ to 10⁻⁵ M). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Detection: Wash filters three times with ice-cold buffer. Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow Step1 1. Membrane Prep (HEK293 cells expressing 5-HT1A) Step2 2. Radioligand Incubation ([3H]-8-OH-DPAT + 4M-PPP) Step1->Step2 Step3 3. Rapid Filtration (GF/B filters pre-soaked in PEI) Step2->Step3 Step4 4. Washing (Remove unbound radioligand) Step3->Step4 Step5 5. Scintillation Counting (Quantify bound radioactivity) Step4->Step5 Step6 6. Data Analysis (Ki calculation via Cheng-Prusoff) Step5->Step6

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Causality Check: Because 5-HT1A is Gi​ -coupled, basal cAMP levels are too low to observe a meaningful decrease. We must artificially elevate cAMP using Forskolin (a direct adenylyl cyclase activator). The efficacy of 4M-PPP is measured by its ability to reverse this Forskolin-induced cAMP spike.

  • Cell Plating: Seed CHO-K1 cells expressing 5-HT1A in 384-well plates at 10,000 cells/well. Incubate overnight.

  • Stimulation: Replace media with stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation). Add 10 µM Forskolin simultaneously with varying concentrations of 4M-PPP.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

  • Readout: Measure the FRET signal at 665 nm / 620 nm. Calculate the Emax​ relative to the maximal inhibition achieved by a full agonist (e.g., 8-OH-DPAT).

Conclusion

For drug development professionals seeking to design multi-target directed ligands, 4M-PPP serves as a robust benchmark. By integrating the 1-PP core with a 3-phenylpropyl chain, it successfully circumvents the extreme selectivity of early-generation anxiolytics (like Buspirone) while avoiding the aggressive D2 antagonism that causes extrapyramidal side effects in typical antipsychotics.

References

  • US6150365A - Anxiety method (Discusses the 5-HT1A binding affinity of Buspirone and its 1-(2-pyrimidinyl)piperazine metabolite). Google Patents.
  • New σ and 5-HT 1A Receptor Ligands: ω-(Tetralin-1-yl)-n-alkylamine Derivatives (Details the SAR of 3-phenylpropyl piperazine derivatives and their high 5-HT1A affinity). ACS Publications.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey (Comprehensive review on the structural exploration of arylpiperazines for 5-HT1A, 5-HT7, and D2 receptors). MDPI.

Head-to-Head Study Design: Pharmacological Profiling of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (4M-PPP)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (hereafter referred to as 4M-PPP ) belongs to the arylpiperazine class of neuropharmacological agents. Compounds featuring this specific chemotype are highly privileged scaffolds in drug discovery, typically exhibiting potent modulation of monoaminergic targets, specifically the serotonin 5-HT1A and dopamine D2/D3 receptors.

This guide provides drug development professionals with a comprehensive, self-validating in vitro study design to objectively compare the pharmacological profile of 4M-PPP against industry-standard therapeutics. By utilizing rigorous radioligand binding and functional cAMP assays, this framework establishes a reliable pipeline for determining target engagement, receptor subtype selectivity, and intrinsic efficacy.

Mechanistic Rationale & Structural Causality

The rational design of 4M-PPP leverages three distinct structural motifs to drive receptor binding and functional causality:

  • The Piperazine Core : The basic nitrogen of the piperazine ring forms a critical salt bridge with the highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic G-protein coupled receptors (GPCRs).

  • The 3-Phenylpropyl Tail : This lipophilic extension is precisely calibrated in length to reach the secondary binding pocket (SBP) of D2 and 5-HT1A receptors. The causality of this 3-carbon linker is rooted in thermodynamics; it optimizes hydrophobic contacts within the SBP, significantly increasing binding affinity compared to shorter alkyl chains.

  • The 4-Methylpyrimidine Moiety : Acting as a hinge-binding equivalent, the pyrimidine nitrogens participate in hydrogen bonding with extracellular loop residues. The steric bulk of the 4-methyl group biases the ligand toward specific receptor conformations, driving selectivity for 5-HT1A over other serotonin subtypes.

G Ligand 4M-PPP / Aripiprazole Receptor 5-HT1A / D2 Receptors (Gi/o-Coupled GPCRs) Ligand->Receptor Binds Gi Gi/o Protein Activation (Gαi & Gβγ dissociation) Receptor->Gi Activates Arrestin β-Arrestin Recruitment Receptor->Arrestin Recruits AdenylateCyclase Adenylate Cyclase (AC) Gi->AdenylateCyclase Inhibits (Gαi) cAMP cAMP Production (Decreased) AdenylateCyclase->cAMP Reduces PKA PKA Activity (Inhibited) cAMP->PKA Downregulates

Gi/o-coupled GPCR signaling pathway for 5-HT1A and D2 receptors modulated by 4M-PPP.

Head-to-Head Comparison Candidates

To accurately benchmark 4M-PPP, the study design requires direct comparison against established clinical standards within the same assay plates:

  • Test Article : 4M-PPP (Investigational dual modulator).

  • Reference 1 (5-HT1A Standard) : Buspirone , a well-characterized 5-HT1A partial agonist used for anxiolytic benchmarking.

  • Reference 2 (D2/5-HT1A Standard) : Aripiprazole , an atypical antipsychotic acting as a partial agonist at both D2 and 5-HT1A receptors.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Radioligand Binding Assay (Affinity Profiling)

Objective : Quantify the equilibrium dissociation constant ( Ki​ ) of 4M-PPP at human 5-HT1A and D2 receptors. Causality : The causality of utilizing a radioligand displacement assay lies in its ability to isolate the thermodynamic binding event from downstream signal amplification. By measuring direct competition at the orthosteric site, we obtain a true measure of molecular affinity without the confounding variables of cellular receptor reserve.

Step-by-Step Methodology :

  • Membrane Preparation : Harvest CHO-K1 cells stably expressing human recombinant 5-HT1A or D2 receptors. Homogenize and centrifuge to isolate the membrane fraction.

  • Radioligand Selection : For 5-HT1A, utilize [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist) as detailed in 1 [3]. For D2, utilize[3H]Spiperone.

  • Incubation : In a 96-well format, incubate 50 µg of membrane protein with a fixed concentration of the radioligand (at its Kd​ ) and 10-point serial dilutions of 4M-PPP (10 pM to 10 µM).

  • Self-Validating Control (NSB) : Define Non-Specific Binding (NSB) by adding 10 µM of unlabeled WAY-100635 (for 5-HT1A) or Haloperidol (for D2). Validation Rule: If NSB exceeds 30% of total binding, the assay plate must be rejected due to an insufficient signal-to-noise ratio.

  • Detection : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Quantify radioactivity via liquid scintillation counting.

  • Analysis : Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Functional Assay (Intrinsic Efficacy)

Objective : Determine the intrinsic efficacy ( Emax​ ) and potency ( EC50​ / IC50​ ) of 4M-PPP to classify it as an agonist, partial agonist, or antagonist. Causality : Both 5-HT1A and D2 receptors are Gi/o-coupled. Activation of the Gαi​ subunit inherently inhibits adenylate cyclase (AC), reducing intracellular cAMP. The causality behind adding Forskolin to the assay is to directly activate AC, artificially elevating the cAMP baseline. This creates a quantifiable dynamic range; a subsequent concentration-dependent decrease in this elevated cAMP pool confirms the test compound's Gi-mediated agonism, as validated in 2 [2].

Step-by-Step Methodology :

  • Cell Plating : Seed CHO-K1 cells expressing the target receptor into a 384-well OptiPlate.

  • Stimulation : Co-incubate cells for 30 minutes with serial dilutions of 4M-PPP and an EC90​ concentration of Forskolin (typically 10 µM) to stimulate baseline cAMP production.

  • Lysis & Detection : Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) as per 3 [1].

  • Self-Validating Control (Z'-Factor) : Run Buspirone and Aripiprazole alongside 4M-PPP. Validation Rule: The assay must yield a Z'-factor ≥0.5 . If the reference compounds deviate by >0.5 log units from historical EC50​ values, the plate is invalid.

Workflow Step1 Cell Culture (CHO-K1 expressing 5-HT1A or D2) Step2 Compound Incubation (4M-PPP + Forskolin) Step1->Step2 Step3 Lysis & Detection (TR-FRET / AlphaScreen) Step2->Step3 Step4 Signal Quantification (cAMP Levels) Step3->Step4 Step5 Data Analysis (EC50 / IC50 Calculation) Step4->Step5

Step-by-step TR-FRET cAMP functional assay workflow for GPCR ligand screening.

Quantitative Data Presentation

The following tables represent the structured format required for reporting the comparative data, populated with representative metrics typical for a high-affinity phenylpropylpiperazine derivative [4].

Table 1: In Vitro Receptor Binding Affinities ( Ki​ , nM)
Compound5-HT1A ( Ki​ , nM)D2 ( Ki​ , nM)Selectivity Ratio (D2 / 5-HT1A)
4M-PPP 1.2 ± 0.38.5 ± 1.1~7.0x
Buspirone 15.4 ± 2.1>1000>60x
Aripiprazole 4.5 ± 0.80.7 ± 0.10.15x
Table 2: Functional Efficacy (Gi-Coupled cAMP Inhibition)
Compound5-HT1A EC50​ (nM)5-HT1A Emax​ (%)D2 EC50​ (nM)D2 Emax​ (%)
4M-PPP 3.8 ± 0.575% (Partial)18.2 ± 2.145% (Partial)
Buspirone 28.5 ± 3.260% (Partial)N/AN/A
Aripiprazole 12.0 ± 1.568% (Partial)2.5 ± 0.485% (Partial)
(Note: Emax​ is normalized to the maximal response of the endogenous ligands, Serotonin or Dopamine, which are set at 100%).

Conclusion & Translational Outlook

By executing this head-to-head study design, researchers can definitively map the pharmacological landscape of 4M-PPP. The structural integration of the phenylpropylpiperazine and methylpyrimidine motifs is projected to confer high-affinity, dual partial agonism at both 5-HT1A and D2 receptors. This profile bridges the pharmacological gap between the highly selective 5-HT1A action of Buspirone and the D2-dominant action of Aripiprazole, positioning 4M-PPP as a highly tractable candidate for next-generation neurotherapeutics targeting complex mood or psychotic disorders.

References

  • Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the Gi-coupled 5-HT1A receptor. Source: Revvity.
  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Source: Eurofins Discovery.
  • Discovery of Potent, Orally Bioavailable, Selective 5-HT1A/B/D Receptor Antagonists. Source: ACS Publications.
  • Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A. Source: MDPI.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Executive Summary

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a complex arylpiperazine derivative. Structurally, it shares critical pharmacophores with potent central nervous system (CNS) agents, specifically serotonin (5-HT) and dopamine receptor ligands. Because comprehensive, peer-reviewed toxicological data (such as a formalized Occupational Exposure Limit or exact LD50) is often unavailable for novel or highly specific research chemicals, it must be handled under the precautionary principle as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

This guide provides field-proven, self-validating protocols for the safe weighing, transfer, and disposal of this compound, ensuring operational continuity and researcher safety.

Toxicological Risk Assessment & Occupational Exposure Banding (OEB)

When dealing with novel APIs, we must extrapolate risk from structural analogs. According to the NIOSH Occupational Exposure Banding (OEB) process, chemicals lacking formal Occupational Exposure Limits (OELs) must be banded based on available hazard data and structural alerts[1].

  • Neurotoxicity: Piperazine derivatives are lipophilic enough to cross the blood-brain barrier. Systemic exposure to piperazines has been documented to cause severe, albeit often reversible, neurological disorders including ataxia, confusion, and myoclonus[2].

  • Dermal and Reproductive Toxicity: The piperazine base is a known skin sensitizer, a corrosive agent to ocular tissue, and a suspected reproductive toxicant[3].

  • OEB Classification: Based on its presumed potent pharmacological activity and piperazine backbone, this compound defaults to OEB 4 . This classification dictates a target airborne exposure control limit of 1 to 10 µg/m³ [4].

Causality Note: Why OEB 4 and not OEB 5? While potent, arylpiperazines are typically not genotoxic or highly cytotoxic (unlike oncology drugs, which default to OEB 5). However, their ability to trigger profound CNS effects at microgram doses makes OEB 3 insufficient for dry-powder manipulation.

Required Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the physical state of the compound. Dry, crystalline powders are highly prone to aerosolization, whereas solutions present primarily a dermal hazard.

Operation ScaleOEB LevelRespiratory ProtectionDermal ProtectionOcular ProtectionEngineering Control
Analytical (<100 mg) OEB 4N95 / FFP3 RespiratorDouble Nitrile Gloves, Lab CoatSafety GogglesVentilated Balance Enclosure (VBE)
Preparative (>100 mg) OEB 4PAPR with HEPA filtersTyvek Suit, Taped Double GlovesFull Face Shield (via PAPR)Negative-Pressure Isolator / Glovebox
Solution Handling OEB 3*N95 / FFP3 RespiratorStandard Nitrile Gloves, Lab CoatSafety GlassesStandard Chemical Fume Hood
Spill Cleanup OEB 4+PAPR with HEPA filtersChemical-resistant Suit, Heavy GlovesFull Face Shield (via PAPR)Wet-Wipe Method (No sweeping)

*Risk is significantly reduced once the compound is in solution, provided the chosen solvent does not readily vaporize and carry the API with it.

Operational Workflows & Engineering Controls

Do not rely solely on PPE; engineering controls are your primary line of defense. The following protocols are designed as self-validating systems—if a verification step fails, the protocol halts.

Protocol A: Dry Powder Weighing (Analytical Scale)

Causality: Standard chemical fume hoods have turbulent, high-velocity airflows that easily scatter fine API powders, contaminating the workspace and operator. A Ventilated Balance Enclosure (VBE) provides smooth, horizontal laminar flow, ensuring containment without disrupting the microbalance or aerosolizing the chemical.

  • Preparation: Don OEB 4 analytical PPE (Double nitrile gloves, N95/FFP3 respirator, safety goggles). Pull glove cuffs over the lab coat sleeves.

  • System Verification: Verify the VBE face velocity is operating between 60–100 feet per minute (fpm). Self-Validation: Check the digital airflow monitor; do not proceed if the alarm is active.

  • Static Mitigation: Use anti-static weigh boats. Static electricity causes dry piperazine powders to "jump" and aerosolize. Discharge the spatula and weigh boat using an anti-static gun (e.g., Zerostat) prior to opening the chemical vial.

  • Handling: Open the sealed vial of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine strictly inside the VBE.

  • In-Situ Dissolution: Dissolve the weighed powder in your target solvent (e.g., DMSO, methanol, or buffered water) inside the VBE before transferring the vial to the main lab bench.

Protocol B: Preparative Scale Handling (>100 mg to Grams)

Causality: Handling larger quantities exponentially increases the risk of a catastrophic spill. Total physical containment is required[5].

  • Containment: All dry powder manipulation must occur within a negative-pressure rigid isolator.

  • PPE: Operators must wear a Powered Air-Purifying Respirator (PAPR) with HEPA filters and a full Tyvek suit. Crucial Step: Tape the junction between the inner nitrile glove and the Tyvek sleeve to prevent powder ingress at the wrist.

  • Transfer: Use a Rapid Transfer Port (RTP) or pass-through airlock to move the chemical into the isolator. Self-Validation: Confirm the airlock has completed its purge cycle before opening the inner door.

  • Decontamination: Wipe down the exterior of the sealed product flask with a solvent-damped cloth (methanol/water mix) before removing it from the isolator.

Spill Response and Decontamination

Causality: Piperazine derivatives are weak bases. Sweeping dry powder will cause massive aerosolization and immediate inhalation hazards. They must be solubilized for safe removal.

  • Evacuate & Assess: Immediately evacuate the area. Allow the HVAC/exhaust systems to clear airborne particulates for at least 15 minutes.

  • Don Emergency PPE: PAPR, chemical-resistant suit, and heavy-duty nitrile over-gloves.

  • The Wet-Wipe Technique:

    • Do NOT use a broom or dry vacuum.

    • Gently cover the spilled powder with absorbent laboratory pads.

    • Carefully pour a solvent mixture (50/50 Water/Methanol with a mild acidic buffer, if available, to protonate and dissolve the free base) over the pads to solubilize the powder without generating dust.

  • Secondary Clean: Wipe the area inward from the edges using a standard laboratory detergent solution to remove any lipophilic residue.

  • Validation: Conduct surface swab testing to verify the area is below the Acceptable Surface Limit (ASL) before allowing unprotected personnel back into the lab.

Waste Disposal Plan

Piperazine derivatives demonstrate persistence in environmental systems and can be toxic to aquatic life, meaning they cannot be processed by standard municipal wastewater treatment[6].

  • Solid Waste: All contaminated consumables (gloves, weigh boats, absorbent wipes) must be double-bagged in heavy-duty polyethylene bags, zip-tied, and placed in a rigid, labeled hazardous waste container designated for high-temperature incineration .

  • Liquid Waste: Aqueous and organic solutions containing the compound must be collected in dedicated, clearly labeled waste carboys. Never pour piperazine solutions down the sink.

Visualizing the Safety Workflow

Workflow Start Task: Handle 4-methyl-2-[4- (3-phenylpropyl)piperazin-1-yl]pyrimidine Scale Determine Operation Scale Start->Scale Analytical Analytical Scale (< 100 mg) Scale->Analytical Small Mass Preparative Preparative Scale (> 100 mg) Scale->Preparative Large Mass Spill Spill / Accident Response Scale->Spill Emergency PPE_Ana PPE: Double Nitrile Gloves, Safety Glasses, Lab Coat Control: VBE Analytical->PPE_Ana PPE_Prep PPE: PAPR, Tyvek Suit, Double Gloves (Taped) Control: Isolator Preparative->PPE_Prep PPE_Spill PPE: Full Hazmat / PAPR Protocol: Wet-Wipe Method Dispose as Hazardous Waste Spill->PPE_Spill

Decision matrix for engineering controls and PPE selection based on handling scale.

References

  • The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL:[Link]

  • Neurologic Adverse Effects of Piperazine Source: PubMed / Acta Neurologica Belgica URL:[Link]

  • Piperazine: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • Pharmaceutical Industry Best Practice: Occupational Exposure Banding Source: 3M Science. Applied to Life. URL:[Link]

  • Chemicals at a Glance: Piperazine Source: Government of Canada (Health Canada) URL:[Link]

Sources

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